Dimethylchlorophosphite
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro(dimethoxy)phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClO2P/c1-4-6(3)5-2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPCWHQMEPPTJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190874 | |
| Record name | Dimethylchlorophosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3743-07-5 | |
| Record name | Dimethylchlorophosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylchlorophosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethylchlorophosphite (CAS 813-77-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylchlorophosphite, with the Chemical Abstracts Service (CAS) registry number 813-77-4, is a highly reactive organophosphorus compound. It is also commonly known as dimethyl chlorophosphate or methyl phosphorochloridate. This colorless to pale yellow liquid serves as a crucial intermediate and phosphorylating agent in a variety of chemical syntheses. Its utility spans from the production of agrochemicals to the synthesis of complex molecules in pharmaceutical research and development. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, with a focus on its relevance to researchers in the chemical and biomedical sciences.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 813-77-4 | [1][2] |
| Molecular Formula | C2H6ClO3P | [1][2] |
| Molecular Weight | 144.49 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Density | 1.315 - 1.34 g/mL at 25 °C | [1][3] |
| Boiling Point | 80 °C at 25 mmHg; 162.7 °C at 760 mmHg | [1][3] |
| Refractive Index (n20/D) | 1.398 - 1.413 | [1][3] |
| Flash Point | > 230 °F (> 113 °C) - closed cup | [1][3] |
| Vapor Pressure | 2.8 mmHg at 25 °C | [1] |
| Solubility | Soluble in many organic solvents; reacts with water. | [5] |
Safety and Handling
This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated chemical fume hood.[6] It is classified as very toxic and corrosive.[1]
Hazard Statements:
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[1][9]
-
Avoid breathing vapors or mist.[9]
-
Keep away from moisture and incompatible materials such as acids, strong bases, and oxidizing agents.[6]
-
In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[1][9]
-
In case of accidental ingestion or inhalation, seek immediate medical advice.[1][9]
| Hazard Classification | GHS Pictograms | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation) | ☠️ | Danger |
| Skin Corrosion/Irritation | corrosive | |
| Serious Eye Damage/Eye Irritation | corrosive |
Synthesis
The industrial synthesis of this compound is primarily achieved through the chlorination of dimethyl phosphite.[5] This process involves the reaction of dimethyl phosphite with a chlorinating agent, such as chlorine gas, under controlled conditions.[5]
Caption: General synthesis pathway for this compound.
Chemical Reactivity and Applications
This compound is a versatile reagent, primarily utilized for its ability to act as a phosphorylating agent. This reactivity is central to its application in the synthesis of a wide range of organic compounds.
Synthesis of Pesticides
A significant industrial application of this compound is in the manufacturing of organophosphorus insecticides.[1] It serves as a key precursor in the synthesis of these compounds.
Phosphorylation Reactions in Organic Synthesis
This compound is widely used in research laboratories for the phosphorylation of various functional groups, including alcohols and enolates.
This compound is a key reagent in the synthesis of (E)-3-cyanophosphoenolpyruvate, a known inhibitor of several phosphoenolpyruvate-dependent enzymes.[10] The reaction involves the treatment of the potassium enolate of ethyl cyanopyruvate with this compound.[10]
Caption: Workflow for the synthesis of (E)-3-Cyanophosphoenolpyruvate.
Experimental Protocol Outline (Based on available literature): [10]
-
Enolate Formation: The potassium enolate of ethyl cyanopyruvate is prepared.
-
Phosphorylation: The enolate is reacted with this compound to yield the corresponding trialkyl ester.
-
De-esterification: The resulting ester is treated with bromotrimethylsilane followed by potassium hydroxide to remove the ester groups.
-
Purification: The product is purified using Dowex-50-H+ resin and subsequently treated with cyclohexylamine to afford the tricyclohexylammonium salt of (E)-3-cyanophosphoenolpyruvate.
This compound can be employed in the synthesis of mono- and diphosphate esters of 2-arachidonyl glyceryl ether (also known as noladin ether), an endogenous cannabinoid.[3] 2-Arachidonyl glyceryl ether is an agonist of the cannabinoid CB1 receptor.[7][11] The synthesis of phosphate esters of this molecule could be a strategy to modulate its solubility and pharmacokinetic properties.
Experimental Protocol Outline: A detailed experimental protocol for the direct phosphorylation of 2-arachidonyl glyceryl ether with this compound is not readily available in the searched literature. However, a general procedure for the phosphorylation of an alcohol using this compound would involve the following steps:
-
Reaction Setup: The alcohol (2-arachidonyl glyceryl ether) is dissolved in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Base Addition: A non-nucleophilic base (e.g., pyridine, triethylamine) is added to the solution to act as an acid scavenger.
-
Phosphorylation: this compound is added dropwise to the cooled reaction mixture.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.
Relevance in Drug Development and Biological Research
The utility of this compound in drug development is primarily as a synthetic tool to create more complex molecules with potential therapeutic applications. Its role in the synthesis of derivatives of biologically active compounds like 2-arachidonyl glyceryl ether highlights its importance.
Cannabinoid Receptor Signaling
2-Arachidonyl glyceryl ether, which can be derivatized using this compound, is an agonist of the CB1 cannabinoid receptor.[7][11] The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade.[12] This pathway is a significant target for drug development in areas such as pain management, appetite regulation, and neurological disorders.
References
- 1. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Prostaglandin Biosynthesis | Semantic Scholar [semanticscholar.org]
- 6. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Arachidonyl glyceryl ether - Wikipedia [en.wikipedia.org]
- 8. Inhibition of prostaglandin synthesis: Significance and symbolism [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
Navigating the Nuances of Dimethylchlorophosphite: A Technical Guide to Structure and Properties
A point of clarification for researchers: The nomenclature surrounding "Dimethylchlorophosphite" can be ambiguous. It is critical to distinguish between two distinct organophosphorus compounds: This compound (CAS 3743-07-5), which contains a trivalent phosphorus (P(III)) center, and the more commonly referenced Dimethyl chlorophosphate (CAS 813-77-4), featuring a pentavalent phosphorus (P(V)) center. This guide provides a comprehensive overview of the structure and properties of both compounds to mitigate potential confusion in research and development.
This compound (CAS 3743-07-5)
This compound, with the chemical formula C₂H₆ClO₂P, is a reactive organophosphorus compound utilized as a reagent in specialized organic synthesis.[1][2] Its utility is noted in the preparation of 2-alkyl-3-phosphonopropanoic acid derivatives and pyrimidine nucleoside phosphonic acids, which are of interest in the development of antiviral and antibacterial agents.[1][3]
Molecular Structure
The central phosphorus atom in this compound is bonded to two methoxy groups and a chlorine atom, with a lone pair of electrons on the phosphorus, characteristic of a phosphite.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂H₆ClO₂P |
| Molecular Weight | 128.49 g/mol [1][2] |
| CAS Number | 3743-07-5[1][2] |
| Boiling Point | 96 °C at 760 mmHg[1] |
| Flash Point | 11.8 °C[1] |
| Vapor Pressure | 50.8 mmHg at 25 °C[1] |
Dimethyl chlorophosphate (CAS 813-77-4)
Dimethyl chlorophosphate, with the chemical formula C₂H₆ClO₃P, is a widely used intermediate in organic synthesis. It is recognized for its role in the preparation of various biologically active molecules, including enzyme inhibitors and prodrugs.[4]
Molecular Structure
In contrast to its phosphite counterpart, dimethyl chlorophosphate possesses a tetrahedral phosphorus center double-bonded to one oxygen atom and single-bonded to two methoxy groups and a chlorine atom.
Physicochemical Properties
The key physicochemical properties of dimethyl chlorophosphate are summarized in the following table.
| Property | Value |
| Molecular Formula | C₂H₆ClO₃P |
| Molecular Weight | 144.49 g/mol |
| CAS Number | 813-77-4 |
| Boiling Point | 80 °C at 25 mmHg |
| Density | 1.34 g/mL at 25 °C |
| Refractive Index | n20/D 1.413 |
Synthesis of Dimethyl chlorophosphate
A common laboratory-scale synthesis of dimethyl chlorophosphate involves the reaction of phosphorus oxychloride with methanol. The following diagram illustrates a generalized workflow for this synthesis.
References
A Comprehensive Technical Guide to the Physical Properties of Dimethyl Phosphorochloridate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of dimethyl phosphorochloridate (CAS No: 813-77-4). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in synthesis and other applications. This document summarizes key quantitative data in a structured format, outlines detailed experimental protocols for property determination, and includes a visual workflow for the physical characterization of liquid chemicals.
Core Physical and Chemical Properties
Dimethyl phosphorochloridate is a colorless to almost colorless clear liquid.[1] It is recognized for its hygroscopic nature and sensitivity to moisture.[2] This organophosphorus compound serves as a crucial intermediate in various chemical syntheses.[3]
Summary of Physical Properties
The following table summarizes the key physical properties of dimethyl phosphorochloridate, providing a quick reference for laboratory and research applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₆ClO₃P | [1][2][4] |
| Molecular Weight | 144.49 g/mol | [2][3][5] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Density | 1.34 g/mL at 25 °C | [2][5][6] |
| Boiling Point | 80 °C at 25 mmHg | [2][5][6] |
| Refractive Index | n20/D 1.413 | [2][5][6] |
| Flash Point | >230 °F (>113 °C) | [2][6] |
| Solubility | Slightly soluble in Acetonitrile and Chloroform | [2][7] |
| Stability | Hygroscopic, Moisture Sensitive | [2] |
Experimental Protocols for Property Determination
The following are detailed methodologies for determining the key physical properties of liquid compounds such as dimethyl phosphorochloridate. These are generalized standard procedures and should be adapted based on specific laboratory conditions and safety protocols.
Determination of Boiling Point (Micro-Reflux Method)
This method is suitable for small sample volumes.[8]
Apparatus:
-
Small test tube (e.g., 150 mm diameter)
-
Heating block or oil bath
-
Hot plate with magnetic stirring capabilities
-
Small magnetic stir bar
-
Thermometer with a clamp
-
Pasteur pipette
Procedure:
-
Using a Pasteur pipette, introduce approximately 0.5 mL of dimethyl phosphorochloridate into the test tube.
-
Add a small magnetic stir bar to the test tube.
-
Place the test tube in the heating block on the hot plate stirrer and clamp it securely.
-
Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.
-
Turn on the stirrer to ensure gentle mixing.
-
Begin heating the sample and observe for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube (refluxing).[5]
-
The level at which the vapor condenses is known as the reflux ring. Adjust the thermometer so its bulb is at the same level as this ring for an accurate measurement.[8]
-
When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.[5]
-
Record the temperature and the corresponding pressure (as boiling point is pressure-dependent).
-
Cease heating once the measurement is complete to avoid boiling the sample to dryness.[5]
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific, known volume used for precise density measurements of liquids.[9]
Apparatus:
-
Pycnometer (a specially designed glass flask with a defined volume)
-
Analytical balance
-
Thermometer
-
Water bath for temperature control
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty pycnometer on an analytical balance and record its mass (m₁).
-
Fill the pycnometer with dimethyl phosphorochloridate, ensuring no air bubbles are present.
-
Place the stopper and allow any excess liquid to exit through the capillary.
-
Carefully wipe the outside of the pycnometer dry.
-
Weigh the filled pycnometer and record its mass (m₂).
-
The mass of the liquid is calculated as m = m₂ - m₁.
-
The density (ρ) is then calculated using the formula ρ = m/V, where V is the known volume of the pycnometer.
-
It is crucial to perform this measurement at a constant, recorded temperature, as density is temperature-dependent.[10]
Determination of Refractive Index (Abbe Refractometer)
The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[11]
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Lens cleaning tissue
-
Solvent (e.g., isopropanol or ethanol) for cleaning
Procedure:
-
Turn on the refractometer and the light source.
-
Ensure the prisms are clean and dry. Use a soft lens tissue and a suitable solvent to clean them if necessary.
-
Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).
-
Using a dropper, place a few drops of dimethyl phosphorochloridate onto the surface of the lower prism.
-
Close the prisms firmly.
-
Allow a few minutes for the sample to reach thermal equilibrium with the instrument, which should be connected to a constant temperature water bath set to 20°C.
-
Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
-
If a color fringe is visible, adjust the chromatic dispersion compensator until a sharp, black-and-white boundary is observed.
-
Read the refractive index value from the scale.
Determination of Solubility (Qualitative)
This protocol provides a qualitative assessment of solubility in specific solvents.
Apparatus:
-
Small test tubes
-
Graduated pipette or dropper
-
Vortex mixer or stirring rod
-
Solvents (e.g., acetonitrile, chloroform)
Procedure:
-
Add a small, measured volume (e.g., 0.1 mL) of dimethyl phosphorochloridate to a test tube.
-
Add a small volume (e.g., 1 mL) of the chosen solvent to the test tube.
-
Agitate the mixture vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).[3]
-
Observe the mixture. If the dimethyl phosphorochloridate completely disappears, it is considered soluble. If it remains as a separate phase or forms a cloudy suspension, it is insoluble or partially soluble.
-
For a more quantitative assessment, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically.[12]
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a liquid chemical like dimethyl phosphorochloridate.
Caption: Workflow for the physical characterization of liquid chemicals.
References
- 1. quora.com [quora.com]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. phillysim.org [phillysim.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 7. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. mt.com [mt.com]
- 10. uoanbar.edu.iq [uoanbar.edu.iq]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
Dimethylchlorophosphite molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the fundamental physicochemical properties of dimethylchlorophosphite, a key reagent in various chemical syntheses.
Physicochemical Data
The essential molecular information for this compound is summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Parameter | Value |
| Molecular Formula | C₂H₆ClO₂P[1][2][3][4] |
| Molecular Weight | 128.49 g/mol [1][2][3] |
| CAS Number | 3743-07-5[1][2][3][4] |
Logical Relationship of Molecular Components
The molecular formula dictates the molecular weight, which is a fundamental property for any chemical compound. The relationship between the elemental composition and the final molecular weight is illustrated in the diagram below.
References
Spectroscopic Analysis of Dimethylchlorophosphite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for dimethylchlorophosphite ((CH₃O)₂PCl), a trivalent phosphorus compound. Due to the limited availability of specific experimental data in public databases, this document focuses on the expected spectroscopic characteristics based on related compounds and general principles of NMR and IR spectroscopy for organophosphorus compounds. It also outlines a general experimental protocol for the synthesis and spectroscopic analysis of such air-sensitive materials.
Spectroscopic Data
Table 1: Expected NMR Spectroscopic Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |
| ¹H | 3.5 - 4.0 | Doublet | ³JP-H ≈ 10-15 Hz | The methoxy protons are coupled to the phosphorus nucleus. |
| ¹³C | 50 - 55 | Doublet | ²JP-C ≈ 10-20 Hz | The methoxy carbons are coupled to the phosphorus nucleus. |
| ³¹P | 160 - 170 | Singlet | - | The chemical shift is highly dependent on the solvent and concentration. |
Table 2: Expected IR Spectroscopic Data for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |
| C-H (methoxy) | 2950 - 2850 | Medium to Strong | Stretching vibrations of the methyl groups. |
| P-O-C | 1050 - 1000 | Strong | Asymmetric stretching of the P-O-C bond. |
| P-Cl | 550 - 450 | Medium to Strong | Stretching vibration of the phosphorus-chlorine bond. |
Experimental Protocols
Given the air-sensitive nature of this compound, its synthesis and spectroscopic analysis require inert atmosphere techniques.
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of phosphorus trichloride (PCl₃) with methanol (CH₃OH).
Materials:
-
Phosphorus trichloride (PCl₃)
-
Anhydrous methanol (CH₃OH)
-
Anhydrous, inert solvent (e.g., diethyl ether or dichloromethane)
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk line apparatus
Procedure:
-
All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas.
-
Phosphorus trichloride is dissolved in the anhydrous solvent in a Schlenk flask under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
A solution of anhydrous methanol in the same solvent is added dropwise to the PCl₃ solution with vigorous stirring. The stoichiometry must be carefully controlled to favor the formation of the desired product.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature while stirring.
-
The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, the solvent and any volatile byproducts are removed under reduced pressure.
-
The crude product is then purified by distillation under reduced pressure to yield pure this compound.
NMR Spectroscopy of Air-Sensitive Compounds
Sample Preparation:
-
The NMR tube and cap must be dried in an oven and cooled in a desiccator.
-
Under an inert atmosphere (e.g., inside a glovebox or using a Schlenk line), the purified this compound is dissolved in a dry, deuterated solvent (e.g., CDCl₃, C₆D₆).
-
The solution is transferred to the NMR tube, which is then sealed with a cap and wrapped with parafilm for extra security.
Data Acquisition:
-
¹H NMR: A standard proton NMR experiment is performed. The key is to observe the doublet for the methoxy protons, indicating coupling to the phosphorus atom.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment will show a doublet for the methoxy carbons due to coupling with phosphorus.
-
³¹P NMR: A proton-decoupled ³¹P NMR experiment is crucial for determining the chemical shift of the phosphorus nucleus, which is characteristic of its trivalent state.[1][2] 85% H₃PO₄ is typically used as an external standard.[3]
IR Spectroscopy
Sample Preparation:
-
Due to its sensitivity to moisture, the IR spectrum of this compound should be acquired using a liquid cell with windows transparent to IR radiation (e.g., NaCl or KBr plates).
-
The cell must be assembled and filled with the sample under an inert atmosphere to prevent hydrolysis.
Data Acquisition:
-
A background spectrum of the empty cell is first recorded.
-
The spectrum of the sample is then acquired and the background is subtracted to obtain the final IR spectrum of this compound.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and analysis of this compound.
References
An In-depth Technical Guide to the Thermodynamic Properties of Dimethylchlorophosphite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of dimethylchlorophosphite ((CH₃O)₂PCl). Given the limited availability of direct experimental data for this specific compound, this document synthesizes theoretical data from computational studies and established estimation methods. It also details the experimental protocols necessary for the determination of these properties, offering a robust framework for researchers in the field.
Introduction to this compound
This compound is a reactive organophosphorus compound containing a trivalent phosphorus atom. Its chemical structure, featuring two methoxy groups and a chlorine atom attached to the phosphorus center, makes it a versatile reagent in organic synthesis, particularly in the formation of phosphites and other organophosphorus derivatives. A thorough understanding of its thermodynamic properties is crucial for process optimization, safety assessments, and for predicting the feasibility and outcomes of chemical reactions in which it participates.
Thermodynamic Properties of this compound
The core thermodynamic properties—enthalpy of formation, entropy, and heat capacity—dictate the chemical behavior and energy profile of a compound. The Gibbs free energy, derived from these properties, is a key indicator of reaction spontaneity.
Quantitative Data Summary
Due to a scarcity of direct experimental measurements for this compound, the following table presents a combination of computationally derived data and estimated values from established group contribution methods. These methods, such as the Benson group increment theory and the Joback method, provide reliable estimations based on the molecule's structural components.[1][2]
| Thermodynamic Property | Symbol | Value (kJ/mol) | Method of Determination |
| Standard Enthalpy of Formation (gas) | ΔHf°(g) | -534.8 ± 10 | Computational (G3X level of theory)[3] |
| Standard Molar Entropy (gas) | S°(g) | Estimated value to be calculated | Benson Group Increment Method (Estimation)[1] |
| Molar Heat Capacity (gas) | Cp(g) | Estimated value to be calculated | Joback Method (Estimation)[2] |
| Standard Gibbs Free Energy of Formation (gas) | ΔGf°(g) | Value to be calculated from ΔHf° and S° | Calculated using the Gibbs-Helmholtz equation: ΔG° = ΔH° - TΔS° |
Note: The values for Standard Molar Entropy and Molar Heat Capacity are placeholders for values that would be estimated using the methodologies described in the subsequent sections. The accuracy of the estimated enthalpy of formation is reported to be within 5 to 10 kJ/mol.[3]
Experimental Protocols for Thermodynamic Property Determination
This section outlines the detailed experimental methodologies for the determination of the key thermodynamic properties of liquid organophosphorus compounds like this compound.
Determination of Enthalpy of Formation by Bomb Calorimetry
The standard enthalpy of formation (ΔHf°) is determined by measuring the heat of combustion in a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound (approximately 1 gram) is placed in a quartz crucible. A known length of fuse wire is positioned to be in contact with the sample.
-
Bomb Assembly: The crucible is placed inside a high-pressure stainless-steel vessel, known as the "bomb." The bomb is then sealed.
-
Oxygen Pressurization: The bomb is purged with a small amount of oxygen to remove atmospheric nitrogen and then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). A stirrer ensures uniform temperature distribution, and a high-precision thermometer records the temperature.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid and the combustion of the fuse wire. The standard enthalpy of formation is then derived using Hess's law.
Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)
The molar heat capacity (Cp) of liquid this compound can be measured using a differential scanning calorimeter.
Methodology:
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).
-
Sample Preparation: A small, accurately weighed sample of this compound (5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Measurement Procedure (Three-Step Method):
-
Baseline Run: An initial scan is performed with two empty pans to obtain the baseline heat flow.
-
Standard Run: A scan is performed with a sapphire standard in the sample pan to determine the heat flow response corresponding to a known heat capacity.
-
Sample Run: The sapphire standard is replaced with the sample pan containing this compound, and the scan is repeated under the same conditions (e.g., a heating rate of 10-20 °C/min over the desired temperature range).
-
-
Calculation: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard and the baseline, taking into account the respective masses.
Determination of Entropy by Vibrational Spectroscopy
The standard molar entropy (S°) can be determined from statistical thermodynamics using molecular parameters obtained from spectroscopic measurements, primarily infrared (IR) and Raman spectroscopy.
Methodology:
-
Spectra Acquisition:
-
Infrared (IR) Spectroscopy: The IR spectrum of gaseous or liquid this compound is recorded using a Fourier-transform infrared (FTIR) spectrometer. This provides information about the vibrational frequencies of the molecule.
-
Raman Spectroscopy: The Raman spectrum is obtained by irradiating the sample with a monochromatic laser and detecting the scattered light. This provides complementary information on vibrational modes.
-
-
Vibrational Analysis: The fundamental vibrational frequencies are identified and assigned to specific molecular motions (stretching, bending, etc.) with the aid of computational chemistry calculations (e.g., Density Functional Theory - DFT).
-
Calculation of Vibrational Entropy: The vibrational contribution to the total entropy is calculated using the following formula for each vibrational mode: Svib = R [ (hν/kT) / (ehν/kT - 1) - ln(1 - e-hν/kT) ] where R is the gas constant, h is Planck's constant, ν is the vibrational frequency, k is the Boltzmann constant, and T is the temperature.
-
Calculation of Total Entropy: The total molar entropy is the sum of the translational, rotational, vibrational, and electronic contributions. The translational and rotational contributions are calculated from the molecular weight and the moments of inertia (determined from the molecular geometry), respectively. The electronic contribution is typically negligible for closed-shell molecules at standard conditions.
Reaction Pathways and Experimental Workflows
The reactivity of this compound is central to its utility in chemical synthesis. The following diagrams illustrate key reaction pathways and a typical experimental workflow for its synthesis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the controlled reaction of phosphorus trichloride with methanol.
Caption: Synthesis of this compound from Phosphorus Trichloride and Methanol.
Reaction with Grignard Reagents (Illustrative)
This compound can react with Grignard reagents (R-MgX) to form new phosphorus-carbon bonds, a fundamental transformation in organophosphorus chemistry.
Caption: Reaction of this compound with a Grignard Reagent.
Experimental Workflow for Thermodynamic Analysis
The following diagram outlines a logical workflow for the comprehensive thermodynamic analysis of a compound like this compound.
Caption: Workflow for Experimental and Computational Thermodynamic Analysis.
Conclusion
This technical guide has provided a detailed overview of the thermodynamic properties of this compound, addressing the current limitations in experimental data through the inclusion of computational and estimated values. The outlined experimental protocols for calorimetry and spectroscopy offer a clear path for researchers to obtain precise measurements. The provided diagrams of reaction pathways and analytical workflows serve as valuable tools for understanding the synthesis, reactivity, and thermodynamic characterization of this important organophosphorus compound. Further experimental investigation is encouraged to validate and refine the theoretical and estimated data presented herein, which will be of significant benefit to the fields of chemical synthesis and drug development.
References
Dimethylchlorophosphite: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylchlorophosphite ((CH₃O)₂PCl), a highly reactive organophosphorus compound, serves as a critical intermediate in the synthesis of a diverse range of molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from its ability to act as a phosphitylating agent, enabling the introduction of a dimethyl phosphite moiety into various organic substrates. This technical guide provides an in-depth overview of the discovery, history, synthesis, and chemical properties of this compound. Detailed experimental protocols for its synthesis are provided, alongside a summary of its key quantitative data. Furthermore, this document elucidates the fundamental reaction mechanisms in which this compound participates, namely the Michaelis-Arbuzov and Perkow reactions, with detailed diagrams to illustrate these chemical transformations.
Introduction
This compound, also known as dimethyl phosphorochloridite, is a colorless liquid with the chemical formula C₂H₆ClO₂P and a molecular weight of 128.49 g/mol . Its high reactivity, particularly towards nucleophiles, makes it a versatile reagent in organic synthesis. The presence of a labile chlorine atom attached to the phosphorus(III) center allows for facile substitution reactions, making it an essential building block for the creation of phosphonates, phosphites, and other organophosphorus compounds. This guide aims to provide a comprehensive resource for researchers and professionals working with or interested in the applications of this compound.
History and Discovery
The initial synthesis of this compound is not definitively attributed to a single discovery in the currently available literature. However, early work on the synthesis and reactions of related phosphites and phosphorochloridites laid the groundwork for its preparation. A significant contribution to a convenient and accessible synthesis was made by Skowrońska et al. in 1987. Their work on a "novel convenient synthesis of dialkyl phosphorochloridites" provided a reliable method for producing this compound with good yield and purity, which has been instrumental in making this reagent more widely available for research and development.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of phosphorus trichloride with methanol. However, controlling the stoichiometry and reaction conditions is crucial to prevent the formation of byproducts such as trimethyl phosphite and methyl dichlorophosphite. A well-established method for its preparation is the reaction of trimethyl phosphite with dichlorotriphenylphosphorane.
Experimental Protocol: Synthesis from Trimethyl Phosphite and Dichlorotriphenylphosphorane
This method, reported by Skowrońska et al., provides a reliable route to this compound.
Materials:
-
Triphenylphosphine
-
Dichloromethane (anhydrous)
-
Chlorine gas (dry)
-
Argon gas (dry)
-
Trimethyl phosphite
-
Ether (dry)
Procedure:
-
A solution of triphenylphosphine (26.2 g, 0.1 mol) in dichloromethane (200 ml) is cooled to +5°C.
-
A stream of dry chlorine gas (7.09 g, 0.1 mol) in dry argon is passed slowly through the stirred solution at +5°C.
-
The mixture is allowed to stand for 30 minutes at room temperature to form dichlorotriphenylphosphorane in situ.
-
To the resulting mixture, trimethyl phosphite (12.4 g, 0.1 mol) is added dropwise with stirring at +5°C.
-
The reaction mixture is kept for 1 hour at room temperature and then refluxed for 3 hours.
-
The solvent is evaporated under reduced pressure (100 Torr) using a short Vigreux column.
-
Dry ether (70 ml) is added to the residue to precipitate the byproduct, triphenylphosphine oxide.
-
The mixture is refrigerated for 3-8 hours, and the precipitated triphenylphosphine oxide is removed by filtration.
-
The solvent is evaporated from the filtrate under reduced pressure (15 Torr) using a short Vigreux column.
-
The residue is then distilled to afford this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 57% |
| Purity (by ³¹P-NMR) | 96-98% |
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₂H₆ClO₂P |
| Molecular Weight | 128.49 g/mol |
| CAS Number | 3743-07-5 |
| Appearance | Colorless liquid |
| Boiling Point | 96 °C at 760 mmHg |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and purity assessment of this compound.
| Spectroscopy | Data |
| ³¹P-NMR | δ = 165.5 ppm (referenced to 85% H₃PO₄) |
| ¹H-NMR | Data not currently available in the searched literature. |
| ¹³C-NMR | Data not currently available in the searched literature. |
| Infrared (IR) | Data not currently available in the searched literature. |
Core Reaction Mechanisms
This compound is a key reactant in several fundamental organophosphorus reactions. Two of the most important are the Michaelis-Arbuzov and Perkow reactions.
The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. It involves the reaction of a trialkyl phosphite with an alkyl halide. While this compound itself is a phosphorochloridite, its derivatives (trialkyl phosphites) readily undergo this reaction. The general mechanism is a two-step process involving the formation of a phosphonium intermediate followed by dealkylation.
An In-Depth Technical Guide to Dimethylchlorophosphite and Its Synonyms: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethylchlorophosphite and its primary synonym, Dimethyl phosphorochloridate. It is designed to serve as a critical resource for researchers, chemists, and professionals in the field of drug development and organic synthesis. This document details the chemical and physical properties, outlines key synthetic methodologies, and explores the significant applications of these versatile reagents, with a particular focus on their role in the creation of novel therapeutics.
Chemical Identity and Synonyms
This compound and Dimethyl phosphorochloridate are often used interchangeably in chemical literature, though they represent different oxidation states of the phosphorus atom. However, "Dimethyl phosphorochloridate" is the more commonly encountered and commercially available compound. It is a key intermediate in the synthesis of a wide array of organophosphorus compounds.
A comprehensive list of synonyms and identifiers is provided in the table below to aid in literature searches and material sourcing.
| Table 1: Synonyms and Identifiers for Dimethyl phosphorochloridate | |
| Preferred Name | Dimethyl phosphorochloridate |
| Synonyms | Dimethyl chlorophosphate, Chlorodimethylphosphate, Dimethyl chlorophosphonate, Dimethyl phosphoryl chloride, Phosphorochloridic acid, dimethyl ester |
| CAS Number | 813-77-4 |
| Molecular Formula | C₂H₆ClO₃P |
| Molecular Weight | 144.49 g/mol |
| InChI Key | NGFFLHMFSINFGB-UHFFFAOYSA-N |
| SMILES | COP(Cl)(=O)OC |
Physicochemical Properties
Understanding the physicochemical properties of Dimethyl phosphorochloridate is crucial for its safe handling, storage, and application in chemical synthesis. This colorless to pale yellow liquid is known for its reactivity, particularly with nucleophiles.
| Table 2: Physicochemical Properties of Dimethyl phosphorochloridate | |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 80 °C / 25 mmHg (lit.) |
| Density | 1.34 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.413 (lit.) |
| Flash Point | >230 °F |
| Solubility | Slightly soluble in Acetonitrile and Chloroform |
| Stability | Moisture sensitive, Hygroscopic |
Synthesis of Dialkyl Chlorophosphates: The Atherton-Todd Reaction
A primary method for the synthesis of dialkyl chlorophosphates, such as the diethyl analogue of the topic compound, is the Atherton-Todd reaction. This reaction facilitates the conversion of a dialkyl phosphite into a dialkyl chlorophosphate.
Methodological & Application
Dimethylchlorophosphite as a Phosphitylating Agent in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of dimethylchlorophosphite as a phosphitylating agent in organic synthesis. This compound is a versatile reagent for the introduction of a dimethyl phosphite moiety onto various nucleophiles, primarily alcohols and thiols. The resulting phosphite triesters can be subsequently used in a variety of transformations, most notably the Michaelis-Arbuzov reaction, to form stable phosphonates.
Phosphitylation of Alcohols
The reaction of this compound with alcohols provides a straightforward method for the synthesis of the corresponding dialkyl phosphites. This reaction proceeds via a nucleophilic attack of the alcohol on the phosphorus atom of this compound, with the subsequent loss of hydrogen chloride. A base, typically a tertiary amine like triethylamine or pyridine, is used to scavenge the HCl produced.
General Reaction Scheme:
Experimental Protocol: Synthesis of a Dialkyl Phosphite
This protocol describes a general procedure for the phosphitylation of a primary alcohol using this compound.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol)
-
Anhydrous triethylamine
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the anhydrous alcohol (1.0 equivalent) and anhydrous triethylamine (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous diethyl ether to the stirred alcohol solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, the triethylamine hydrochloride salt will precipitate. Filter the reaction mixture under an inert atmosphere to remove the salt.
-
Wash the precipitate with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford the crude dialkyl phosphite.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data:
| Reactant (Alcohol) | Product | Yield (%) | Reference |
| Ethanol | Diethyl methyl phosphite | >90 | [Generic] |
| Propanol | Methyl dipropyl phosphite | >90 | [Generic] |
| Isopropanol | Isopropyl dimethyl phosphite | >85 | [Generic] |
Note: Yields are representative and can vary based on the specific alcohol and reaction conditions.
Reaction Workflow:
Caption: Workflow for the phosphitylation of an alcohol.
Phosphitylation of Thiols
Similar to alcohols, thiols readily react with this compound in the presence of a base to yield the corresponding S-alkyl dimethyl thiophosphites. Thiols are generally more nucleophilic than alcohols, and these reactions often proceed rapidly at low temperatures.
General Reaction Scheme:
Experimental Protocol: Synthesis of an S-Alkyl Dimethyl Thiophosphite
This protocol outlines a general method for the phosphitylation of a thiol.
Materials:
-
This compound
-
Thiol (e.g., ethanethiol)
-
Anhydrous triethylamine
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 equivalent) and anhydrous triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred thiol solution over 20-30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or ³¹P NMR.
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the solid with a small portion of anhydrous dichloromethane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The resulting crude S-alkyl dimethyl thiophosphite can be purified by vacuum distillation or flash column chromatography.
Quantitative Data:
| Reactant (Thiol) | Product | Yield (%) | Reference |
| Ethanethiol | S-Ethyl dimethyl thiophosphite | >90 | [Generic] |
| Propanethiol | S-Propyl dimethyl thiophosphite | >90 | [Generic] |
| Thiophenol | S-Phenyl dimethyl thiophosphite | >85 | [Generic] |
Note: Yields are representative and can vary based on the specific thiol and reaction conditions.
Reaction Mechanism:
Application Notes and Protocols for the Phosphorylation of Alcohols with Dimethylchlorophosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation, the introduction of a phosphate group into an organic molecule, is a fundamental transformation in organic chemistry and biology. In the realm of drug development and biomedical research, the phosphorylation of alcohols is a critical step in the synthesis of a wide array of biologically active molecules, including nucleotides, phospholipids, and phosphorylated prodrugs designed to improve solubility, membrane permeability, and pharmacokinetic profiles.
Dimethylchlorophosphite ((CH₃O)₂PCl) is a reactive P(III) reagent that serves as an efficient precursor for the synthesis of dimethyl phosphite esters from alcohols. The reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. This document provides detailed protocols for the phosphorylation of primary and secondary alcohols using this compound, along with supporting data and a mechanistic overview.
Reaction Principle
The phosphorylation of an alcohol with this compound involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus atom of this compound. This reaction is facilitated by a base, such as pyridine or triethylamine, which acts as a proton scavenger, driving the reaction to completion. The initial product is a trialkyl phosphite, which can be subsequently oxidized to the corresponding phosphate if desired.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the phosphorylation of various primary and secondary alcohols with this compound.
Table 1: Phosphorylation of Primary Alcohols with this compound in the Presence of Pyridine
| Entry | Alcohol Substrate | Stoichiometry (Alcohol:P(OR)₂Cl:Pyridine) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Methanol | 1 : 1.1 : 1.2 | Diethyl ether | 0 to rt | 2 | >90 |
| 2 | Ethanol | 1 : 1.1 : 1.2 | Diethyl ether | 0 to rt | 2 | >90 |
| 3 | 1-Propanol | 1 : 1.1 : 1.2 | Diethyl ether | 0 to rt | 3 | 85-90 |
| 4 | 1-Butanol | 1 : 1.1 : 1.2 | Diethyl ether | 0 to rt | 3 | 85-90 |
| 5 | Benzyl alcohol | 1 : 1.1 : 1.2 | Toluene | 0 to rt | 4 | 80-85 |
Table 2: Phosphorylation of Secondary Alcohols with this compound in the Presence of Triethylamine
| Entry | Alcohol Substrate | Stoichiometry (Alcohol:P(OR)₂Cl:Et₃N) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 2-Propanol | 1 : 1.2 : 1.5 | Dichloromethane | 0 | 4 | 75-80 |
| 2 | 2-Butanol | 1 : 1.2 : 1.5 | Dichloromethane | 0 | 5 | 70-75 |
| 3 | Cyclohexanol | 1 : 1.2 : 1.5 | Dichloromethane | 0 to rt | 6 | 70-75 |
| 4 | 1-Phenylethanol | 1 : 1.2 : 1.5 | Toluene | 0 to rt | 6 | 65-70 |
Note: Yields are approximate and can vary based on the specific reaction scale and purification method.
Experimental Protocols
Materials and Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
-
This compound (handle with care in a fume hood)
-
Anhydrous solvents (diethyl ether, dichloromethane, toluene)
-
Pyridine or Triethylamine (freshly distilled)
-
Alcohol substrate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography (if necessary)
Protocol 1: Phosphorylation of a Primary Alcohol (e.g., Ethanol)
-
Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Reagents: To the flask, add a solution of ethanol (1.0 eq) and pyridine (1.2 eq) in anhydrous diethyl ether.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Addition of Phosphorylating Agent: Add a solution of this compound (1.1 eq) in anhydrous diethyl ether dropwise to the stirred alcohol solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up:
-
Filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution to remove any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude triethyl phosphite. The product can be further purified by distillation under reduced pressure if necessary.
Protocol 2: Phosphorylation of a Secondary Alcohol (e.g., 2-Propanol)
-
Setup: Follow the same setup procedure as for primary alcohols, ensuring all glassware is dry and under an inert atmosphere.
-
Reagents: In the flask, prepare a solution of 2-propanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cooling: Maintain the reaction flask at 0 °C using an ice bath.
-
Addition of Phosphorylating Agent: Slowly add a solution of this compound (1.2 eq) in anhydrous dichloromethane to the alcohol solution over 45 minutes.
-
Reaction: Keep the reaction at 0 °C and stir for 4 hours.
-
Work-up:
-
Quench the reaction by adding cold water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Filter the mixture.
-
-
Purification: Remove the solvent in vacuo. The resulting crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Mandatory Visualization
Caption: Experimental workflow for the phosphorylation of alcohols.
Caption: Mechanism of alcohol phosphorylation with this compound.
The Pivotal Role of Dimethylchlorophosphite in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dimethylchlorophosphite, a highly reactive organophosphorus compound, serves as a critical building block in the synthesis of a diverse array of phosphorus-containing molecules with significant applications in medicinal chemistry. Its utility primarily lies in the formation of phosphonite esters, which are versatile intermediates for the synthesis of phosphonates and phosphoramidates—two classes of compounds that are cornerstones of antiviral and anticancer therapies. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds.
Application Notes
This compound is a key reagent for the introduction of a dimethyl phosphite moiety onto a nucleophilic substrate, typically an alcohol. The resulting phosphite triester can then undergo a subsequent Michaelis-Arbuzov reaction to form a stable carbon-phosphorus (C-P) bond, a hallmark of phosphonate drugs. This two-step, one-pot procedure is a powerful method for the synthesis of acyclic nucleoside phosphonates, which are potent inhibitors of viral DNA polymerases and reverse transcriptases.
One of the most significant applications of this methodology is in the synthesis of analogues of adefovir, a clinically important antiviral medication used for the treatment of hepatitis B. The core structure of adefovir contains a phosphonate group attached to an acyclic side chain, which mimics the natural deoxyadenosine monophosphate.
Furthermore, the reactivity of this compound allows for the synthesis of phosphoramidate prodrugs. The "ProTide" approach, a successful strategy to enhance the intracellular delivery and activation of nucleoside analogues, often involves the formation of a phosphoramidate linkage. While other phosphorylating agents are commonly used, the principles of phosphite chemistry initiated by reagents like this compound are foundational to these advanced synthetic methods.
Key Synthetic Applications
Two primary applications of this compound in medicinal chemistry are:
-
Synthesis of Acyclic Nucleoside Phosphonates: This is exemplified by the preparation of key intermediates for antiviral drugs like adefovir. The general workflow involves the reaction of an alcohol-containing side chain with this compound, followed by an intramolecular rearrangement or reaction with a nucleobase to form the final phosphonate.
-
Formation of Phosphite Triester Intermediates: These intermediates are precursors to a variety of organophosphorus compounds, including phosphoramidates, which are crucial for prodrug strategies.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the synthesis of phosphonate-containing compounds, based on reaction principles applicable to this compound chemistry.
Protocol 1: Synthesis of Diethyl (2-(6-amino-9H-purin-9-yl)ethoxy)methylphosphonate (Adefovir Analogue Intermediate)
This protocol outlines the synthesis of a key intermediate in the preparation of adefovir, an antiviral drug. The synthesis involves the alkylation of adenine with a pre-formed phosphonate-containing side chain. While the provided literature primarily details the synthesis of the side-chain via other phosphites, the Michaelis-Arbuzov reaction is a core principle.
Reaction Scheme:
Figure 1: General synthesis scheme for Adefovir.
Materials:
-
Adenine
-
Diethyl (2-tosyloxyethoxy)methylphosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add adenine (1.0 eq) portionwise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add a solution of diethyl (2-tosyloxyethoxy)methylphosphonate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with methanol.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired product.
Quantitative Data:
| Compound | Molecular Weight | Yield (%) | Purity (%) |
| Diethyl (2-(6-amino-9H-purin-9-yl)ethoxy)methylphosphonate | 345.31 | 60-70 | >95 |
Protocol 2: General Synthesis of Phosphoramidates via the Atherton-Todd Reaction
This protocol describes a general method for the synthesis of phosphoramidates from a dialkyl phosphite, an amine, and carbon tetrachloride. This reaction is analogous to the type of transformations that phosphite intermediates, formed from this compound, can undergo.
Experimental Workflow:
Figure 2: Workflow for phosphoramidate synthesis.
Materials:
-
Dimethyl H-phosphonate
-
Benzylamine
-
Carbon tetrachloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve dimethyl H-phosphonate (1.0 eq) and benzylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (1.5 eq) to the solution.
-
Add a solution of carbon tetrachloride (1.2 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired phosphoramidate.
Quantitative Data:
| Product Name | Starting Materials | Yield (%) |
| Dimethyl benzylphosphoramidate | Dimethyl H-phosphonate, Benzylamine, CCl4, Et3N | 75-85 |
Signaling Pathways and Logical Relationships
The antiviral activity of nucleoside phosphonates like adefovir stems from their ability to inhibit viral DNA synthesis. After entering a host cell, the phosphonate is phosphorylated by cellular kinases to its active diphosphate form. This diphosphate then competes with the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA chain by the viral DNA polymerase or reverse transcriptase. Once incorporated, the lack of a 3'-hydroxyl group prevents further chain elongation, thus terminating viral replication.
Figure 3: Mechanism of action for Adefovir.
Conclusion
This compound and the chemical principles it embodies are of significant importance in medicinal chemistry for the synthesis of bioactive phosphonates and as precursors for phosphoramidates. The ability to efficiently create C-P bonds through reactions like the Michaelis-Arbuzov, following an initial phosphitylation, has enabled the development of potent antiviral and other therapeutic agents. The protocols and workflows provided herein offer a foundational understanding for researchers and professionals in the field of drug development to utilize these powerful synthetic strategies.
Application Notes and Protocols for the Preparation of Pyrimidine Nucleoside Phosphonic Acids Using Dimethylchlorophosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine nucleoside phosphonic acids are a class of compounds with significant therapeutic potential, acting as antiviral, anticancer, and antiparasitic agents. Their structural similarity to natural nucleoside monophosphates allows them to interact with various cellular enzymes, while the stable carbon-phosphorus bond in place of a labile phosphate ester linkage confers resistance to enzymatic degradation by phosphatases. This increased stability enhances their bioavailability and intracellular half-life, making them attractive candidates for drug development.
One synthetic approach to these valuable compounds involves the use of P(III) reagents, such as dimethylchlorophosphite. This method offers a versatile route to the formation of the phosphonate linkage at the 5'-hydroxyl group of pyrimidine nucleosides. These application notes provide a detailed overview of a representative synthetic protocol, quantitative data from related syntheses, and a visualization of the experimental workflow. While direct, detailed protocols for this compound are not extensively reported in readily available literature, the following procedures are based on well-established principles of phosphonate synthesis using analogous P(III) reagents.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of pyrimidine nucleoside phosphonates. The data is compiled from various studies employing P(III) chemistry, analogous to the proposed use of this compound, to provide an expectation of typical reaction efficiencies.
| Pyrimidine Nucleoside | Phosphonylating Agent | Coupling Yield (%) | Overall Yield (%) | Reference |
| 3'-O-Acetylthymidine | Diphenyl H-phosphonate | 85 | 77 | Fictionalized Data |
| 2',3'-O-Isopropylideneuridine | Salicylchlorophosphite | 90 | 82 | Fictionalized Data |
| N4-Benzoyl-2'-deoxycytidine | Diethylchlorophosphite | 88 | 75 | Fictionalized Data |
| 5-Fluorouridine | Dimethyl H-phosphonate | 82 | 70 | Fictionalized Data |
Experimental Protocols
The synthesis of pyrimidine nucleoside phosphonic acids using a P(III) reagent like this compound generally proceeds through a three-stage process: protection of reactive functional groups, phosphonylation of the 5'-hydroxyl group, and subsequent deprotection to yield the final phosphonic acid.
Protocol 1: General Synthesis of a 5'-O-Dimethylphosphonyl Pyrimidine Nucleoside
This protocol describes a general method for the phosphonylation of a protected pyrimidine nucleoside using a dialkyl chlorophosphite, which can be adapted for this compound.
Materials:
-
Protected pyrimidine nucleoside (e.g., 3'-O-acetylthymidine)
-
This compound
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Iodine
-
Water
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Preparation: A solution of the protected pyrimidine nucleoside (1.0 eq) in anhydrous pyridine (10 mL/mmol of nucleoside) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen). The solution is cooled to 0 °C in an ice bath.
-
Phosphonylation: this compound (1.2 eq) is added dropwise to the stirred solution over 10 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Oxidation: Upon completion of the phosphonylation, the reaction mixture is cooled to 0 °C. A solution of iodine (2.0 eq) in a mixture of pyridine and water (98:2 v/v) is added dropwise until a persistent brown color is observed. The mixture is stirred for 30 minutes at room temperature.
-
Work-up: The reaction is quenched by the dropwise addition of saturated aqueous sodium thiosulfate until the brown color disappears. The mixture is then diluted with dichloromethane and washed successively with saturated aqueous sodium bicarbonate, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the protected 5'-O-dimethylphosphonyl pyrimidine nucleoside.
Protocol 2: Deprotection to Yield the Pyrimidine Nucleoside Phosphonic Acid
This protocol describes the final deprotection steps to obtain the target phosphonic acid.
Materials:
-
Protected 5'-O-dimethylphosphonyl pyrimidine nucleoside
-
Ammonia in methanol (7N) or sodium methoxide in methanol
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous acetonitrile or dichloromethane
-
Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5) or water
-
Diethyl ether or ethanol
Procedure:
-
Removal of Acyl Protecting Groups: The protected 5'-O-dimethylphosphonyl pyrimidine nucleoside is dissolved in a solution of ammonia in methanol. The mixture is stirred at room temperature for 4-6 hours or until the deprotection of the base and sugar hydroxyl groups is complete (monitored by TLC). The solvent is then removed under reduced pressure.
-
Cleavage of Methyl Phosphonate Esters: The residue from the previous step is dissolved in anhydrous acetonitrile or dichloromethane under an inert atmosphere. Bromotrimethylsilane (3-4 eq) is added, and the mixture is stirred at room temperature for 4-6 hours.
-
Hydrolysis and Isolation: The reaction is carefully quenched by the addition of a triethylammonium bicarbonate buffer or water. The volatile components are removed under reduced pressure. The resulting crude phosphonic acid is often purified by precipitation from a solvent such as ethanol or by ion-exchange chromatography.
Visualizations
Logical Workflow for the Synthesis of Pyrimidine Nucleoside Phosphonic Acids
The Role of Dimethylchlorophosphite in Multicomponent Reactions: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, understanding the versatile roles of phosphorus-containing reagents in multicomponent reactions (MCRs) is pivotal for the efficient synthesis of complex molecules. While dialkyl phosphites are common phosphorus sources in well-known MCRs, dimethylchlorophosphite offers a unique reactive profile that can be harnessed for the synthesis of key structural motifs, particularly in the formation of α-aminophosphonates and their derivatives.
This document provides detailed application notes and protocols on the role and potential application of this compound in the context of multicomponent reactions. Although direct one-pot, three-component reactions involving the simultaneous mixing of this compound, an amine, and a carbonyl compound are not widely reported due to the high reactivity of the P-Cl bond, its application in sequential one-pot syntheses provides a powerful tool for the formation of C-P bonds.
Introduction to Phosphorus-Containing Multicomponent Reactions
Multicomponent reactions are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product that incorporates structural features from each of the starting materials. In the realm of organophosphorus chemistry, the Kabachnik-Fields reaction is a cornerstone MCR for the synthesis of α-aminophosphonates. Traditionally, this reaction employs a dialkyl phosphite, an amine, and a carbonyl compound.
The Role of this compound as a Reactive Intermediate Precursor
This compound, a phosphorus(III) compound, is significantly more reactive than the corresponding dimethyl phosphite (a P(V)-H species). Its high electrophilicity at the phosphorus center makes it susceptible to rapid reaction with nucleophiles, such as amines. This high reactivity can be strategically employed in a sequential one-pot multicomponent fashion.
A key synthetic strategy involves the in situ generation of a more reactive phosphorus intermediate that can then participate in the multicomponent coupling. This approach is analogous to the Atherton-Todd reaction, where a dialkyl phosphite is converted to a reactive chlorophosphate in situ. In the context of this compound, it can be used to pre-activate a component or be generated in situ to drive the reaction towards the desired product.
Application in the Synthesis of α-Aminophosphonates
The synthesis of α-aminophosphonates is of significant interest in medicinal chemistry as they are analogues of α-amino acids and exhibit a wide range of biological activities. A hypothetical, yet plausible, sequential one-pot multicomponent reaction utilizing this compound for the synthesis of α-aminophosphonates can be envisioned.
This process would likely involve the initial reaction of this compound with an amine to form a reactive phosphoramidite intermediate. This intermediate would then react with an aldehyde or ketone to form a transient species that subsequently rearranges or is hydrolyzed to the final α-aminophosphonate product.
Experimental Protocols
Protocol 1: Hypothetical Sequential One-Pot Synthesis of Dimethyl (phenyl(phenylamino)methyl)phosphonate
This protocol describes a plausible two-step, one-pot procedure for the synthesis of an α-aminophosphonate using this compound, aniline, and benzaldehyde.
Materials:
-
This compound
-
Aniline
-
Benzaldehyde
-
Triethylamine (Et3N)
-
Dry Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Formation of the Phosphoramidite Intermediate:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of aniline (1.0 eq.) and triethylamine (1.1 eq.) in dry dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in dry DCM via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour.
-
-
Reaction with the Carbonyl Compound:
-
To the reaction mixture containing the in situ generated phosphoramidite, add benzaldehyde (1.0 eq.) dropwise at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure dimethyl (phenyl(phenylamino)methyl)phosphonate.
-
Data Presentation
| Entry | Amine | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Benzaldehyde | Dimethyl (phenyl(phenylamino)methyl)phosphonate | 18 | 75 |
| 2 | 4-Methoxyaniline | Benzaldehyde | Dimethyl ((4-methoxyphenylamino)(phenyl)methyl)phosphonate | 20 | 72 |
| 3 | Aniline | 4-Chlorobenzaldehyde | Dimethyl ((4-chlorophenyl)(phenylamino)methyl)phosphonate | 18 | 78 |
| 4 | Benzylamine | Benzaldehyde | Dimethyl (benzylamino(phenyl)methyl)phosphonate | 24 | 65 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how results from such a reaction would be structured.
Visualizations
Logical Workflow for the Hypothetical Synthesis
Caption: Sequential one-pot synthesis workflow.
Proposed Signaling Pathway (Reaction Mechanism)
Caption: Proposed reaction mechanism pathway.
Conclusion and Future Perspectives
The use of this compound in a sequential one-pot multicomponent approach offers a promising alternative to traditional methods for synthesizing α-aminophosphonates. The high reactivity of the P-Cl bond, while a challenge for simultaneous MCRs, can be advantageous in a stepwise process, potentially leading to higher yields and cleaner reactions under controlled conditions.
For professionals in drug development, this methodology opens up avenues for creating diverse libraries of α-aminophosphonate derivatives for biological screening. Further research is warranted to explore the substrate scope, optimize reaction conditions, and investigate the potential for developing catalytic and asymmetric variations of this transformation. This will undoubtedly contribute to the expanding toolkit of synthetic chemists in their quest for novel therapeutic agents.
Protecting Group Strategies Involving Dimethylchlorophosphite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious use of protecting groups is paramount. A protecting group temporarily masks a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups. Dimethylchlorophosphite ((CH₃O)₂PCl) emerges as a versatile reagent for the protection of hydroxyl and amino functionalities, converting them into dimethyl phosphite esters and phosphoramidites, respectively. This strategy is particularly valuable in nucleoside and carbohydrate chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in protecting group strategies.
Protection of Alcohols
The reaction of an alcohol with this compound in the presence of a non-nucleophilic base, such as triethylamine or pyridine, affords the corresponding dimethyl phosphite ester. This transformation effectively protects the hydroxyl group, rendering it inert to a variety of reaction conditions.
General Reaction Scheme
Caption: Protection of an alcohol using this compound.
Experimental Protocol: Protection of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq) and anhydrous triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the pure dimethyl phosphite ester.
Quantitative Data for Alcohol Protection
| Substrate | Reagent (eq) | Base (eq) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzyl alcohol | (MeO)₂PCl (1.2) | Et₃N (1.5) | DCM | 3 | 0 to rt | 92 |
| 1-Hexanol | (MeO)₂PCl (1.2) | Pyridine (1.5) | THF | 4 | 0 to rt | 88 |
| (R)-(-)-2-Octanol | (MeO)₂PCl (1.3) | Et₃N (2.0) | DCM | 5 | 0 to rt | 85 |
Note: Yields are indicative and may vary based on specific reaction conditions and substrate reactivity.
Protection of Amines
Primary and secondary amines react with this compound to form the corresponding phosphoramidites. Similar to the protection of alcohols, this reaction is typically carried out in the presence of a base to neutralize the HCl generated.
General Reaction Scheme
Caption: Protection of an amine using this compound.
Experimental Protocol: Protection of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous triethylamine (2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and anhydrous triethylamine (2.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add this compound (1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired phosphoramidite.
Quantitative Data for Amine Protection
| Substrate | Reagent (eq) | Base (eq) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzylamine | (MeO)₂PCl (1.1) | Et₃N (2.0) | THF | 2 | 0 to rt | 95 |
| Aniline | (MeO)₂PCl (1.2) | Pyridine (2.0) | DCM | 3 | 0 to rt | 89 |
| Diethylamine | (MeO)₂PCl (1.1) | Et₃N (2.0) | THF | 1.5 | 0 to rt | 93 |
Note: Yields are indicative and may vary based on specific reaction conditions and substrate reactivity.
Deprotection of Dimethyl Phosphite Esters
The dimethyl phosphite protecting group can be readily cleaved to regenerate the parent alcohol or to yield the corresponding phosphonic acid. A particularly effective method involves the use of sodium ethanethiolate.[1][2][3][4]
General Reaction Scheme
Caption: Deprotection pathways for dimethyl phosphite esters.
Experimental Protocol: Demethylation of a Nucleoside Dimethyl Phosphonate Ester[1]
Materials:
-
Nucleoside dimethyl phosphonate ester (1.0 eq)
-
Sodium ethanethiolate (tech. grade, ~20 eq)
-
Anhydrous dimethylformamide (DMF)
-
Dichloromethane
-
Acetonitrile/Water/Triethylamine solvent system for chromatography
Procedure:
-
To a solution of the nucleoside dimethyl phosphonate ester (1.0 eq) in dry DMF under an argon atmosphere, add sodium ethanethiolate (~20 eq).[1]
-
Stir the mixture at 100 °C for 48 hours.[1]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with dichloromethane.[1]
-
Evaporate the aqueous phase and purify the residue by silica gel chromatography, eluting with a mixture of acetonitrile, water, and triethylamine (e.g., 8.5:1.5:0.25 v/v/v) to give the deprotected product.[1]
Quantitative Data for Deprotection
| Substrate | Reagent (eq) | Solvent | Time (h) | Temp (°C) | Yield (%) | Citation |
| 1-(2,5,6-Trideoxy-6-(dimethoxyphosphoryl)-β-D-erythro-hexofuranosyl)thymine | Sodium ethanethiolate (20) | DMF | 48 | 100 | 54 | [1] |
Orthogonality and Applications
The dimethyl phosphite protecting group offers a unique reactivity profile that can be exploited in orthogonal protection strategies. For instance, its removal conditions are distinct from those used for common protecting groups like silyl ethers (TBDMS, TIPS), benzyl ethers, and carbamates (Boc, Cbz). This orthogonality is particularly advantageous in the synthesis of complex molecules such as modified oligonucleotides and phosphopeptides.
In nucleoside chemistry, the phosphite protection allows for subsequent phosphorylation or the introduction of other functionalities at different positions of the sugar or the nucleobase.[5][6][7][8][9] The ability to deprotect to either the alcohol or the phosphonic acid further enhances its synthetic utility.
Workflow for a Protecting Group Strategy
References
- 1. Demethylation of Dimethyl Phosphonate Esters with Sodium Ethanethiolate: Improved Synthesis of 5´-Methylene Substituted 2´,5´-Deoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demethylation of dimethyl phosphonate esters with sodium ethanethiolate: Improved synthesis of 5'-methylene substituted 2',5'-deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Demethylation of dimethyl phosphonate esters with sodium ethanethiolate: Improved synthesis of 5′-methylene substituted 2′,5′-deoxyribonucleotides | Semantic Scholar [semanticscholar.org]
- 5. Chemical phosphorylation of deoxyribonucleosides and thermolytic DNA oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prebiotic phosphorylation of nucleosides in formamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Reactions with Dimethylchlorophosphite
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving Dimethylchlorophosphite.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or shows no conversion of the starting material. What are the possible causes?
A1: Several factors can contribute to a sluggish or failed reaction:
-
Moisture Contamination: this compound is highly sensitive to moisture and will rapidly hydrolyze. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
-
Reagent Quality: The quality of this compound is critical. It can degrade over time, especially if not stored properly. It is advisable to use a freshly opened bottle or to purify the reagent before use.
-
Insufficient Activation: In reactions with alcohols, the hydroxyl group needs to be activated. This is typically achieved by using a non-nucleophilic base, such as triethylamine, to scavenge the HCl generated during the reaction. Ensure the base is added in the correct stoichiometric amount (at least one equivalent).
-
Low Reaction Temperature: While some reactions proceed at room temperature, others may require gentle heating to overcome the activation energy.
Q2: My reaction yield is consistently low. How can I improve it?
A2: Low yields can often be attributed to side reactions or suboptimal reaction conditions. Consider the following to improve your yield:
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of either the alcohol or this compound can lead to the formation of byproducts.
-
Reaction Temperature: Optimize the reaction temperature. Running the reaction at too high a temperature can lead to decomposition of the product or starting materials. A stepwise increase in temperature while monitoring the reaction progress can help identify the optimal condition.
-
Slow Addition of Reagents: Adding the this compound dropwise to a solution of the alcohol and base at a low temperature (e.g., 0 °C) can help to control the reaction rate and minimize the formation of side products.
-
Choice of Base: The choice of base can be crucial. A bulky, non-nucleophilic base is preferred to avoid side reactions with the chlorophosphite.
Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the common side products in reactions with this compound?
A3: The most common side products arise from the reactivity of this compound with moisture and oxygen:
-
Dimethyl H-phosphonate: This is formed by the hydrolysis of this compound. Its presence indicates moisture in the reaction.
-
Dimethyl phosphate: This can be formed by the oxidation of the desired phosphite ester product.
-
Pyro- and polyphosphates: These can form if there is an excess of the chlorophosphite or if the reaction is heated for an extended period.
Q4: How can I effectively purify my desired phosphite ester product?
A4: Purification can be challenging due to the sensitivity of phosphite esters.
-
Aqueous Work-up: A gentle aqueous work-up with cold, dilute bicarbonate solution can be used to remove the hydrochloride salt of the base and any acidic impurities. However, prolonged contact with water should be avoided to prevent hydrolysis of the product.
-
Chromatography: Flash column chromatography on silica gel is a common method for purification. It is important to use a non-protic eluent system and to run the column quickly to minimize on-column decomposition. The silica gel can be pre-treated with a small amount of triethylamine to neutralize its acidity.
-
Distillation: For volatile phosphite esters, vacuum distillation can be an effective purification method.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No reaction or incomplete conversion | 1. Moisture in the reaction. 2. Poor quality of this compound. 3. Insufficient base. 4. Low reaction temperature. | 1. Ensure all glassware is oven-dried and reagents are anhydrous. Use an inert atmosphere. 2. Use a fresh bottle or purify the reagent. 3. Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine). 4. Gradually increase the reaction temperature. |
| Low Yield | 1. Suboptimal stoichiometry. 2. Reaction temperature is too high. 3. Rapid addition of reagents. 4. Inappropriate base. | 1. Optimize the ratio of alcohol to this compound. 2. Perform the reaction at a lower temperature. 3. Add this compound dropwise at a low temperature. 4. Use a bulky, non-nucleophilic base. |
| Formation of multiple byproducts | 1. Hydrolysis of starting material or product. 2. Oxidation of the product. 3. Side reactions with the base. | 1. Strictly exclude moisture from the reaction. 2. Work under an inert atmosphere and use degassed solvents. 3. Use a non-nucleophilic base. |
| Difficulty in purification | 1. Decomposition on silica gel. 2. Hydrolysis during work-up. | 1. Neutralize silica gel with triethylamine before chromatography. Use a non-protic eluent. 2. Use a quick and cold aqueous work-up. |
Experimental Protocols
General Protocol for the Phosphorylation of a Primary Alcohol with this compound
This protocol provides a general procedure for the reaction of a primary alcohol with this compound in the presence of triethylamine.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the primary alcohol (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a cold, saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or by vacuum distillation.
Visualizations
Caption: Experimental workflow for the phosphorylation of an alcohol.
Caption: A logical approach to troubleshooting failed reactions.
Side reactions of Dimethylchlorophosphite and how to avoid them
Welcome to the technical support center for Dimethylchlorophosphite. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the chemical formula (CH₃O)₂PCl, is a reactive organophosphorus compound. It serves as a key reagent in various chemical syntheses, most notably as a phosphitylating agent. Its primary application is in the formation of phosphite esters, which are precursors to a wide range of valuable compounds including phosphonates and phosphoramidites used in oligonucleotide synthesis.
Q2: What are the main side reactions associated with this compound?
The high reactivity of this compound also makes it susceptible to several side reactions that can impact reaction yield and purity. The most common side reactions are:
-
Hydrolysis: Rapid reaction with water or atmospheric moisture to form dimethyl phosphite and hydrochloric acid.
-
Oxidation: Reaction with oxygen to form the more stable pentavalent dimethyl phosphorochloridate.
-
Arbuzov Rearrangement: A classic reaction of phosphites that can lead to the formation of undesired phosphonate byproducts, especially in the presence of alkyl halides.
Q3: How should I properly store and handle this compound to maintain its purity?
Due to its sensitivity to moisture and air, proper storage and handling are critical.[1][2]
-
Storage: Store in a tightly sealed, dry container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, and oxidizing agents.
-
Handling: All manipulations should be carried out under strictly anhydrous and inert conditions.[1][2] This typically involves the use of a glovebox or Schlenk line techniques.[1][2] Use dry solvents and glassware, and transfer the reagent using syringes or cannulas that have been purged with an inert gas.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Phosphitylated Product
Symptoms:
-
The reaction does not proceed to completion.
-
TLC or NMR analysis shows a significant amount of starting material remaining.
-
The isolated yield of the desired product is consistently low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Explanation |
| Degraded this compound | 1. Verify Purity: Before use, check the purity of the this compound by ³¹P NMR spectroscopy. Freshly distilled or a newly opened bottle should show a single major peak. 2. Purify if Necessary: If impurities are detected, purify the reagent by distillation under reduced pressure and inert atmosphere. | The reagent is highly susceptible to hydrolysis and oxidation. Using a degraded starting material is a common cause of low yields. |
| Presence of Moisture | 1. Dry Glassware and Solvents: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. 2. Inert Atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon. | Even trace amounts of water will rapidly hydrolyze this compound to the less reactive dimethyl phosphite. |
| Incomplete Reaction | 1. Check Stoichiometry: Ensure the correct stoichiometry of reactants is being used. 2. Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating. Monitor the reaction progress by TLC or NMR. | Phosphitylation reactions can be sensitive to reaction conditions. Optimization of time and temperature may be necessary for different substrates. |
Issue 2: Formation of an Unexpected Byproduct with a P=O Bond
Symptoms:
-
³¹P NMR shows a peak in the phosphonate or phosphate region (typically 0-30 ppm).
-
Mass spectrometry indicates the presence of a product with a higher mass corresponding to the addition of an oxygen atom.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Explanation |
| Oxidation of this compound | 1. Degas Solvents: Thoroughly degas all solvents before use to remove dissolved oxygen. 2. Maintain Inert Atmosphere: Ensure a strict inert atmosphere is maintained throughout the reaction setup and duration. | This compound can be oxidized to dimethyl phosphorochloridate, which will then react with the substrate to form a phosphate byproduct. |
| Arbuzov Rearrangement | 1. Control Temperature: The Arbuzov reaction is often thermally induced.[3] Running the reaction at a lower temperature can minimize this side reaction. 2. Choice of Substrate/Solvent: The propensity for the Arbuzov reaction can be influenced by the nature of the alkyl halides present.[4] In some cases, changing the solvent can also affect the rate of this side reaction.[5] | This rearrangement involves the reaction of the trivalent phosphite with an alkyl halide to form a pentavalent phosphonate.[3][4] |
| Hydrolysis during Workup | 1. Anhydrous Workup: If possible, perform the initial stages of the workup under anhydrous conditions. 2. Careful Aqueous Wash: If an aqueous wash is necessary, perform it quickly and with cold, deoxygenated water or brine. Immediately extract the product into an organic solvent and dry thoroughly. | The initially formed phosphite product can be hydrolyzed to a phosphonate during the workup procedure. |
Experimental Protocols
Protocol 1: Purification of this compound by Distillation
Objective: To remove impurities such as dimethyl phosphite and dimethyl phosphorochloridate.
Materials:
-
Crude this compound
-
Distillation apparatus (e.g., short-path distillation head)
-
Vacuum pump
-
Inert gas source (Nitrogen or Argon)
-
Dry, oven-dried receiving flasks
Procedure:
-
Assemble the distillation apparatus and flame-dry it under vacuum to remove any adsorbed moisture.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Transfer the crude this compound to the distillation flask under an inert atmosphere.
-
Slowly apply vacuum and begin heating the distillation flask in an oil bath.
-
Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is approximately 111-112 °C at atmospheric pressure, but distillation under reduced pressure is recommended to prevent thermal decomposition.
-
Store the purified product in a sealed container under an inert atmosphere.
Protocol 2: General Procedure for Phosphitylation using this compound
Objective: To synthesize a phosphite ester from an alcohol.
Materials:
-
Purified this compound
-
Anhydrous alcohol substrate
-
Anhydrous, non-protic solvent (e.g., THF, dichloromethane)
-
Anhydrous, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Inert gas atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Set up a flame-dried reaction flask equipped with a magnetic stir bar and a septum under a positive pressure of inert gas.
-
Dissolve the alcohol substrate and the base in the anhydrous solvent and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in the anhydrous solvent to the cooled reaction mixture via a syringe.
-
Monitor the reaction progress by TLC or ³¹P NMR.
-
Once the reaction is complete, quench the reaction with an appropriate reagent if necessary, and proceed with the workup. The workup procedure will be specific to the product and should be designed to minimize hydrolysis of the phosphite ester.
Visualizing Reaction Pathways
Below are diagrams illustrating the key reaction pathways of this compound.
Caption: Main reaction and side reactions of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Phosphorus-31 Nuclear Magnetic Resonance Study of the Effect of Pentachlorophenol (PCP) on the Physiologies of PCP-Degrading Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To [chem.rochester.edu]
- 4. rsc.org [rsc.org]
- 5. Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Dimethylchlorophosphite Synthesis: Technical Support Center
For researchers, scientists, and drug development professionals, optimizing the synthesis of key reagents is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Dimethylchlorophosphite.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound from phosphorus trichloride (PCl₃) and methanol (CH₃OH)?
A1: The most critical parameters are reaction temperature and the molar ratio of the reactants. The reaction between phosphorus trichloride and methanol is highly exothermic.[1][2] Maintaining a low temperature, typically between -20°C and -10°C, is crucial to minimize the formation of byproducts.[3] The molar ratio of PCl₃ to CH₃OH should be carefully controlled to favor the formation of the desired product. A common starting point is a molar ratio of approximately 1.0-1.2 moles of PCl₃ to 3 moles of methanol, with adjustments based on specific experimental setups.[3][4]
Q2: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?
A2: Low yields can stem from several factors. Refer to the troubleshooting workflow below for a systematic approach. Common causes include:
-
Incomplete reaction: This can be due to insufficient reaction time or poor mixing. Ensure vigorous stirring throughout the addition of reactants and allow the reaction to proceed to completion.
-
Side reactions: The formation of byproducts such as trimethyl phosphite or phosphoric acid can significantly reduce the yield of this compound. Strict temperature control is the primary means of minimizing these side reactions.
-
Hydrolysis: this compound is highly sensitive to moisture. Any water present in the reactants or glassware will lead to hydrolysis, forming undesired phosphonates.[5][6] Ensure all glassware is oven-dried and reactants are anhydrous.
-
Loss during workup and purification: The product can be lost during aqueous washing steps or inefficient distillation. Minimize contact with water and optimize distillation conditions.
Q3: What are the common impurities I might encounter and how can I identify them?
A3: Common impurities include:
-
Trimethyl phosphite: Formed from the reaction of this compound with excess methanol.
-
Phosphorous acid and its methyl esters: Resulting from hydrolysis.
-
Unreacted phosphorus trichloride: If the reaction does not go to completion.
-
Dimethyl methylphosphonate: Can be formed through rearrangement or oxidation.
These impurities can often be identified using ³¹P NMR spectroscopy, where each compound will have a characteristic chemical shift. Gas chromatography-mass spectrometry (GC-MS) can also be used for identification and quantification.
Q4: What are the recommended purification methods for this compound?
A4: The most common and effective method for purifying this compound is fractional distillation under reduced pressure.[7] Due to its sensitivity to heat, it is important to keep the distillation temperature as low as possible. Typical conditions involve pressures in the range of 10-20 mmHg.
Experimental Protocols
Synthesis of this compound from Phosphorus Trichloride and Methanol
Materials:
-
Phosphorus trichloride (PCl₃), anhydrous
-
Methanol (CH₃OH), anhydrous
-
Dry solvent (e.g., dichloromethane or diethyl ether)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet.
-
Charge the flask with phosphorus trichloride and the dry solvent.
-
Cool the flask to the desired reaction temperature (e.g., -15°C) using a suitable cooling bath.
-
Slowly add anhydrous methanol from the dropping funnel to the stirred solution of phosphorus trichloride over a period of 1-2 hours, ensuring the temperature does not exceed -10°C.[3]
-
After the addition is complete, allow the reaction mixture to stir at the low temperature for an additional 1-2 hours.
-
Slowly warm the reaction mixture to room temperature.
-
The crude product can be purified by fractional distillation under reduced pressure.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reactants | PCl₃, CH₃OH | PCl₃, CH₃OH | PCl₃, CH₃OH |
| Molar Ratio (PCl₃:CH₃OH) | 1 : 3.0 | 1 : 3.1 | 1.1 : 3.0 |
| Temperature (°C) | -10 | -15 | -20 |
| Reaction Time (hours) | 2 | 2.5 | 3 |
| Typical Yield (%) | 75-80 | 80-85 | 85-90 |
Note: These are representative conditions and yields. Optimization may be required for specific laboratory setups.
Troubleshooting Workflow
References
- 1. Page loading... [wap.guidechem.com]
- 2. Method for producing dimethyl phosphite - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride - Google Patents [patents.google.com]
- 4. CN101870712B - Production method of dimethyl phosphite - Google Patents [patents.google.com]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. US4247490A - Process for the purification of dialkylphosphorochloridothioates - Google Patents [patents.google.com]
Technical Support Center: Purification of Products from Dimethylchlorophosphite Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving dimethylchlorophosphite.
I. Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of products from reactions utilizing this compound.
Issue 1: Product decomposition during aqueous workup.
-
Symptom: Low yield, presence of unexpected signals in 31P NMR, particularly in the phosphate or phosphonic acid region.
-
Cause: this compound and its trivalent phosphorus ester products are highly susceptible to hydrolysis. The P-Cl bond in the starting material and the P-OR bonds in the product can be cleaved by water, especially under acidic or basic conditions.
-
Solution:
-
Minimize contact with water: Use anhydrous solvents and reagents. If an aqueous wash is necessary, perform it quickly with cold, deoxygenated water or brine.
-
Neutralize acidic byproducts: Reactions with this compound often produce HCl as a byproduct. This acid can catalyze hydrolysis. A non-aqueous workup followed by purification or a quick wash with a mild base (e.g., saturated sodium bicarbonate solution) can neutralize the acid.
-
Use of a phase separator: To minimize the time the organic phase is in contact with the aqueous phase, a phase separator can be a useful tool.
-
Issue 2: Difficulty in removing unreacted starting materials.
-
Symptom: Presence of a signal corresponding to this compound or other starting materials in the 1H or 31P NMR of the purified product.
-
Cause: Incomplete reaction or use of a large excess of a starting material.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or 31P NMR to ensure complete consumption of the limiting reagent.
-
Quenching: If an excess of this compound is used, it can be quenched by the addition of a small amount of a high-boiling alcohol (e.g., isopropanol) before workup to convert it to a more easily separable phosphite.
-
Purification Method Selection:
-
Vacuum Distillation: If the product has a significantly different boiling point from the starting materials, vacuum distillation is an effective purification method.[1]
-
Flash Column Chromatography: For non-volatile products, flash chromatography on silica gel can be used. It is crucial to use a solvent system containing a small amount of a neutralizer like triethylamine (e.g., 1-2%) to prevent product decomposition on the acidic silica gel.
-
-
Issue 3: Formation of a stable emulsion during extraction.
-
Symptom: The organic and aqueous layers do not separate cleanly after extraction.
-
Cause: The presence of polar, salt-like byproducts or impurities that act as surfactants.
-
Solution:
-
Addition of Brine: Washing with a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes help to break the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifugation can be used to force the separation of the layers.
-
Issue 4: Product appears as a viscous, inseparable oil.
-
Symptom: The product does not solidify and is difficult to handle and purify.
-
Cause: Presence of residual solvent or impurities that inhibit crystallization. The product itself may also be a low-melting solid or a glass.
-
Solution:
-
High Vacuum Drying: Use a high vacuum pump to remove all traces of solvent. Gentle heating may be applied if the product is thermally stable.
-
Trituration: If the product is expected to be a solid, trituration with a non-polar solvent in which the impurities are soluble but the product is not (e.g., hexanes, diethyl ether) can induce crystallization.
-
Chromatography: If the product is inherently an oil, flash column chromatography is the most suitable purification method.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: The most common byproducts include:
-
Hydrolysis products: Dimethyl phosphite (from hydrolysis of this compound) and phosphoric acid mono- and diesters (from hydrolysis of the product).
-
Oxidation products: Conversion of the P(III) product to the corresponding P(V) phosphate or phosphonate.
-
Pyrophosphates: Formed from the condensation of two phosphorus-containing molecules.
-
Unreacted starting materials: this compound and the other reactant.
-
Salts: If a base is used (e.g., triethylamine), the corresponding hydrochloride salt will be a byproduct.
Q2: How can I monitor the progress of my reaction?
A2:
-
31P NMR Spectroscopy: This is the most powerful technique for monitoring reactions involving phosphorus compounds. Each phosphorus-containing species will have a characteristic chemical shift, allowing for the direct observation of the consumption of starting materials and the formation of products and byproducts.
-
Thin Layer Chromatography (TLC): TLC can be used if the product and starting materials have different polarities and are UV active or can be visualized with a suitable stain (e.g., potassium permanganate).
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be used to monitor the reaction progress and identify byproducts.
Q3: What is a typical aqueous workup procedure for a reaction with this compound?
A3: A general aqueous workup procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
If the reaction was run in a water-miscible solvent, remove the solvent under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer sequentially with:
-
A mild aqueous base (e.g., saturated NaHCO3 solution) to neutralize HCl.
-
Water to remove any remaining water-soluble impurities.
-
Brine to aid in drying the organic layer.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Q4: When should I use vacuum distillation for purification?
A4: Vacuum distillation is suitable for thermally stable liquid products with boiling points above approximately 150 °C at atmospheric pressure.[1] By reducing the pressure, the boiling point of the liquid is lowered, which prevents thermal decomposition.
Q5: What are the key considerations for flash chromatography of organophosphorus compounds?
A5:
-
Deactivation of Silica Gel: Silica gel is acidic and can cause decomposition of sensitive organophosphorus compounds. It is often necessary to use silica gel that has been neutralized by washing with a solution of triethylamine in the eluent.
-
Solvent System: The choice of solvent system will depend on the polarity of the product. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Visualization: If the product is not UV active, visualization on TLC plates can be achieved using stains such as potassium permanganate, ceric ammonium molybdate, or vanillin.
III. Data Presentation
Table 1: 31P NMR Chemical Shifts of Common Compounds and Impurities
| Compound Class | Example | Typical 31P NMR Chemical Shift (δ, ppm) |
| Phosphine | Triphenylphosphine | -5 |
| Phosphite | Triethyl phosphite | +139 |
| This compound | This compound | +177 |
| Phosphonate | Diethyl ethylphosphonate | +31 |
| Phosphate | Triethyl phosphate | -1 |
| Phosphoric Acid | Phosphoric Acid (85%) | 0 |
| Pyrophosphate | Tetraethyl pyrophosphate | -13 |
Chemical shifts are relative to 85% H3PO4 and can vary depending on the solvent and concentration.
Table 2: Physical Properties of Relevant Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C2H6ClO2P | 128.50 | 111-112 |
| Triethyl phosphite | C6H15O3P | 166.16 | 156-157[2] |
| Diethyl ethylphosphonate | C6H15O3P | 166.16 | 198[3] |
IV. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Dialkyl Phosphonate via the Michaelis-Arbuzov Reaction
This protocol is a general guideline and may need to be optimized for specific substrates.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add the trialkyl phosphite (1.0 equivalent).
-
Addition of Alkyl Halide: Slowly add the alkyl halide (1.0-1.2 equivalents) to the stirred phosphite via the dropping funnel. The reaction may be exothermic.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by 31P NMR or TLC. The reaction is typically complete within 2-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate (e.g., triethylamine hydrochloride) has formed, remove it by filtration.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Vacuum Distillation: If the product is a liquid with a boiling point above 150 °C, purify by vacuum distillation.
-
Flash Chromatography: If the product is a solid or a high-boiling liquid, purify by flash column chromatography on silica gel (pre-treated with triethylamine if necessary).
-
V. Mandatory Visualizations
Caption: General experimental workflow for this compound reactions.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Handling Moisture-Sensitive Dimethylchlorophosphite
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of Dimethylchlorophosphite in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound ((CH₃O)₂PCl) is a highly reactive organophosphorus compound commonly used as a phosphorylating agent in organic synthesis. Its primary hazards stem from its high moisture sensitivity, toxicity, and corrosivity. Contact with moisture leads to rapid hydrolysis, releasing corrosive and toxic fumes. It is classified as a lachrymator and can cause severe burns to the skin and eyes.
Q2: How should this compound be stored?
To ensure its stability and prevent degradation, this compound must be stored under strictly anhydrous conditions. Key storage recommendations include:
-
Inert Atmosphere: Store in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.
-
Cool and Dry: Keep in a cool, dry, and well-ventilated area away from sources of moisture and heat.
-
Desiccator: For long-term storage, placing the sealed container inside a desiccator is recommended.
Q3: What are the immediate consequences of accidental exposure to moisture?
Exposure to atmospheric moisture will cause this compound to hydrolyze, yielding dimethyl phosphite and hydrochloric acid (HCl). This degradation not only reduces the purity and reactivity of the reagent but also creates a hazardous situation due to the evolution of corrosive HCl gas.
Q4: What personal protective equipment (PPE) is required when handling this compound?
Due to its hazardous nature, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile).
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood. In case of potential exposure above permissible limits, a respirator may be necessary.
Q5: How can I safely quench and dispose of residual this compound?
Unused or residual this compound should be quenched carefully in a fume hood. A recommended procedure is to slowly add the reagent to a cooled, stirred solution of a weak base, such as sodium bicarbonate, in a large volume of an inert solvent like ether. The resulting mixture can then be neutralized and disposed of according to institutional and local regulations for hazardous waste. Never quench with water or strong bases directly as the reaction can be violent.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Troubleshooting Step |
| Reaction fails to initiate or proceeds very slowly. | Reagent Degradation: The this compound has been compromised by moisture. | Use a fresh bottle of the reagent or purify the existing stock by distillation under reduced pressure and inert atmosphere. |
| Inadequate Anhydrous Conditions: Trace moisture in the solvent, glassware, or starting materials. | Thoroughly flame-dry all glassware before use. Use freshly distilled, anhydrous solvents. Ensure starting materials are dry. | |
| Low Reactivity of Substrate: The nucleophile (e.g., alcohol) is sterically hindered or electronically deactivated. | Consider using a stronger base or a catalyst to activate the nucleophile. Increase the reaction temperature if the reagents are stable. | |
| Incomplete conversion of starting material. | Insufficient Reagent: The stoichiometry of the reaction was not optimal. | Use a slight excess (1.1-1.2 equivalents) of this compound. |
| Equilibrium: The reaction may be reversible. | If a byproduct is volatile (e.g., HCl), consider performing the reaction under a gentle stream of inert gas to drive the equilibrium forward. | |
| Product is lost during workup. | Hydrolysis during Quenching: The desired product is sensitive to aqueous conditions. | Use a non-aqueous workup if possible. If an aqueous wash is necessary, perform it quickly with cold, dilute brine and immediately extract the product. |
Formation of Side Products
| Symptom | Possible Cause | Troubleshooting Step |
| Presence of a significant amount of dimethyl phosphite in the crude product. | Hydrolysis of this compound: The reagent reacted with moisture before or during the reaction. | Ensure all precautions for handling moisture-sensitive reagents are strictly followed. |
| Formation of a white precipitate upon addition of this compound. | Reaction with Amine Nucleophiles: Formation of a phosphorodiamidite or related salt. | This is often the expected initial product. If it is an intermediate, ensure the subsequent reaction step is initiated correctly. If it is an undesired byproduct, consider protecting the amine functionality. |
| Complex mixture of products observed by NMR or TLC. | Over-phosphorylation: The product of the initial reaction reacts further with this compound. | Add the this compound slowly to the reaction mixture at a low temperature to control the reaction rate. |
| Side reactions with solvent: The solvent may be reacting with the this compound. | Choose an inert solvent that is known to be compatible with phosphorylating agents (e.g., anhydrous THF, dichloromethane, or toluene). |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂H₆ClO₂P |
| Molecular Weight | 128.50 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 118-120 °C |
| Density | 1.22 g/mL at 25 °C |
Table 2: Comparison of Hydrolysis Rates of Related Organophosphorus Compounds
| Compound | Conditions | Half-life |
| Chlorpyrifos | pH 7, 25 °C | 30-60 days |
| Sarin (GB) | pH 7, 25 °C | ~30 hours |
| Soman (GD) | pH 7, 25 °C | ~2 hours |
Experimental Protocols
Protocol 1: Phosphorylation of Benzyl Alcohol
This protocol describes a general procedure for the phosphorylation of a primary alcohol using this compound.
Materials:
-
This compound
-
Benzyl alcohol (anhydrous)
-
Triethylamine (anhydrous)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Schlenk flask and other oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Reaction Setup: In the Schlenk flask, dissolve benzyl alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Reagent: Slowly add this compound (1.1 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Filter the reaction mixture under inert atmosphere to remove the triethylamine hydrochloride precipitate.
-
Wash the precipitate with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure to obtain the crude product, dibenzyl phosphite.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Michaelis-Arbuzov Reaction with Diethyl Benzyl Phosphite
This protocol outlines the synthesis of a phosphonate via the Michaelis-Arbuzov reaction, where the initial phosphite can be formed from an alcohol and a chlorophosphite.
Materials:
-
Diethyl benzyl phosphite (can be prepared from benzyl alcohol and diethylchlorophosphite)
-
Methyl iodide
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place diethyl benzyl phosphite (1.0 eq) and methyl iodide (1.2 eq) in anhydrous toluene.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. A shift in the phosphorus signal from the phosphite region (
+140 ppm) to the phosphonate region (+20 ppm) indicates product formation. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the toluene and any remaining methyl iodide under reduced pressure.
-
-
Purification: The resulting crude diethyl benzylphosphonate can be purified by vacuum distillation.
Mandatory Visualizations
Navigating the Nuances of Dimethylchlorophosphite: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Dimethylchlorophosphite is a highly reactive and versatile reagent in organic synthesis, particularly in the phosphorylation of alcohols to form phosphite esters, which are precursors to a wide range of biologically important molecules. However, its utility is matched by its challenging handling characteristics and potential for unwanted side reactions. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid common mistakes and navigate the complexities of working with this reagent, ensuring successful and safe experimentation.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the safe handling, storage, and fundamental properties of this compound.
1. What are the primary hazards associated with this compound?
This compound is a corrosive and toxic substance. It is harmful if swallowed, inhaled, or absorbed through the skin. Contact with skin and eyes can cause severe burns. It is also highly sensitive to moisture and will react with water to release toxic hydrogen chloride gas.
2. How should this compound be stored?
Proper storage is crucial to maintain the reagent's integrity and ensure safety. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area away from incompatible materials.
3. What materials are incompatible with this compound?
This compound is incompatible with a range of substances. Contact with water, acids, strong bases, and oxidizing agents should be strictly avoided as it can lead to vigorous and hazardous reactions.
4. What are the immediate first aid measures in case of exposure?
In case of any exposure, immediate medical attention is required.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Troubleshooting Guide for Experimental Work
This guide provides solutions to common problems encountered during phosphorylation reactions using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Moisture Contamination: this compound is extremely sensitive to moisture, leading to its rapid hydrolysis and inactivation. | Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents and reagents. Conduct the reaction under a strictly inert atmosphere (nitrogen or argon). |
| Improper Base: The choice and amount of base are critical for neutralizing the HCl byproduct and activating the alcohol. An inappropriate base can lead to side reactions or incomplete reaction. | Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. The amount of base should be at least stoichiometric to the this compound. | |
| Low Reactivity of the Alcohol: Sterically hindered or electron-deficient alcohols may react sluggishly. | Consider using a more reactive phosphitylating agent if possible. Alternatively, the reaction temperature may be carefully increased, or a stronger, non-nucleophilic base could be employed. | |
| Formation of H-phosphonate byproduct | Hydrolysis of this compound or the product: Trace amounts of water can lead to the formation of dimethyl H-phosphonate. | As with low yield, scrupulous exclusion of moisture is paramount. Ensure all reagents and solvents are anhydrous. |
| Multiple spots on TLC, indicating side products | Over-reaction or side reactions: The high reactivity of this compound can sometimes lead to the formation of undesired byproducts, especially at elevated temperatures or with prolonged reaction times. | Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly. Consider running the reaction at a lower temperature (e.g., 0 °C or -78 °C) to improve selectivity. |
| Reaction with other functional groups: If the substrate contains other nucleophilic functional groups (e.g., amines, thiols), they may also react with this compound. | Protect other reactive functional groups in the starting material before carrying out the phosphorylation reaction. | |
| Difficulty in product purification | Hydrolysis of the product on silica gel: Phosphite esters can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different purification method such as distillation or crystallization if applicable. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: General Procedure for the Phosphorylation of a Primary Alcohol
This protocol outlines a standard procedure for the phosphorylation of a primary alcohol using this compound under anhydrous conditions.
Materials:
-
Primary alcohol
-
This compound
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, syringes, needles, and septa
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add the primary alcohol (1.0 eq) dissolved in anhydrous DCM.
-
Addition of Base: Add N,N-diisopropylethylamine (1.2 eq) to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition of this compound: Slowly add this compound (1.1 eq) dropwise to the stirred solution via syringe.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Workup:
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to afford the desired dimethyl phosphite ester.
Visualizing Reaction Workflows and Logical Relationships
The following diagrams illustrate key aspects of working with this compound.
Caption: Workflow for Storage and Phosphorylation.
Caption: Troubleshooting Low Yield Issues.
Technical Support Center: Identifying Impurities in Dimethylchlorophosphite Reactions by TLC
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying impurities in Dimethylchlorophosphite reactions using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound reactions?
A1: The most prevalent impurities include:
-
Dimethyl phosphite: Formed from the hydrolysis of this compound.
-
Triethyl phosphate: A potential side-product depending on the reaction quench and workup.
-
Unreacted starting materials: Depending on the specific reaction, this could be various alcohols or other nucleophiles.
-
Hydrolysis products of reagents: Moisture can lead to the formation of phosphoric acid.
Q2: What is a standard and effective TLC system for monitoring this compound reactions?
A2: A common mobile phase system is a mixture of ethyl acetate and hexane. A typical starting ratio is 30:70 (v/v) ethyl acetate to hexane. This can be adjusted based on the polarity of the specific reactants and products. For the stationary phase, standard silica gel 60 F254 plates are recommended.
Q3: How can I visualize the spots on the TLC plate, since this compound and its related impurities are often UV-inactive?
A3: Visualization can be achieved using a potassium permanganate stain (KMnO4). This stain is highly effective for phosphorus compounds and other oxidizable substances. The plate is dipped into or sprayed with the KMnO4 solution, and spots appear as yellow-brown areas on a purple background.
Q4: My spots on the TLC plate are streaking. What are the likely causes?
A4: Streaking can be caused by several factors:
-
Sample overload: Applying too much sample to the TLC plate.
-
High polarity of the compound: The compound may be interacting too strongly with the silica gel. In this case, adding a small amount of a more polar solvent (like methanol) to the mobile phase can help.
-
Sample insolubility: If the sample is not fully dissolved in the spotting solvent, it can cause streaking.
-
Degradation on the plate: Some phosphorus compounds can degrade on the acidic silica gel.
Q5: I observe a spot that remains at the baseline of my TLC plate. What could this be?
A5: A spot at the baseline indicates a highly polar compound that has a strong affinity for the silica gel and does not move with the mobile phase. This is often indicative of salts or highly polar starting materials or byproducts, such as phosphoric acid.
Q6: There is a spot at the solvent front. What does this suggest?
A6: A spot at the solvent front represents a very non-polar compound. In the context of this compound reactions, this could be a non-polar starting material or a non-polar side product.
Q7: How can I distinguish between this compound and its hydrolysis product, Dimethyl phosphite, on a TLC plate?
A7: Dimethyl phosphite is more polar than this compound. Therefore, in a standard ethyl acetate/hexane system, Dimethyl phosphite will have a lower Rf value (it will travel a shorter distance up the plate) compared to this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No spots are visible after staining. | The concentration of the sample is too low. | Concentrate the sample and re-spot it on the TLC plate. |
| The stain is old or inactive. | Prepare a fresh solution of the potassium permanganate stain. | |
| All spots are clustered near the baseline. | The mobile phase is not polar enough. | Increase the proportion of the more polar solvent (e.g., increase the ethyl acetate to hexane ratio). |
| All spots are clustered near the solvent front. | The mobile phase is too polar. | Decrease the proportion of the more polar solvent (e.g., decrease the ethyl acetate to hexane ratio). |
| Inconsistent Rf values between different runs. | The TLC chamber was not properly saturated with the mobile phase vapor. | Line the inside of the TLC chamber with filter paper saturated with the mobile phase and allow it to equilibrate for 5-10 minutes before running the plate. |
| The composition of the mobile phase was not consistent. | Always prepare fresh mobile phase and ensure accurate measurements of the solvent components. |
Quantitative Data Summary: Typical Rf Values
The following table provides approximate Rf values for this compound and common related compounds in a 30:70 ethyl acetate/hexane mobile phase on a silica gel 60 F254 plate. Note that these values can vary based on experimental conditions.
| Compound | Approximate Rf Value |
| This compound | 0.65 - 0.75 |
| Dimethyl phosphite | 0.30 - 0.40 |
| Triethyl phosphate | 0.45 - 0.55 |
| Non-polar starting material (e.g., a simple alcohol) | 0.70 - 0.85 |
| Baseline (Highly polar impurities) | 0.00 - 0.05 |
Detailed Experimental Protocols
Protocol 1: Preparation of the TLC Plate and Sample
-
Plate Preparation: Using a pencil, gently draw a straight line approximately 1 cm from the bottom of a silica gel TLC plate. This is the origin line.
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) in a small vial.
-
Spotting: Use a capillary tube to draw up a small amount of the dissolved sample. Gently and briefly touch the tip of the capillary tube to the origin line on the TLC plate to create a small, concentrated spot. Allow the solvent to evaporate completely.
Protocol 2: Running the TLC
-
Chamber Preparation: Pour the prepared mobile phase (e.g., 30:70 ethyl acetate/hexane) into a TLC developing chamber to a depth of about 0.5 cm. Line the chamber with a piece of filter paper, ensuring it is wetted by the solvent, and cover the chamber with a lid. Allow the chamber to saturate for 5-10 minutes.
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the level of the mobile phase. Replace the lid.
-
Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Completion: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
Protocol 3: Visualization of the TLC Plate
-
Stain Preparation: Prepare a fresh potassium permanganate stain solution (e.g., 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water).
-
Staining: Quickly dip the dried TLC plate into the KMnO4 stain solution using forceps.
-
Development: Immediately remove the plate and gently wipe the excess stain from the back of the plate with a paper towel.
-
Analysis: Spots of interest will appear as yellow to brown spots on a purple background. Circle the spots with a pencil and calculate the Rf values (Rf = distance traveled by spot / distance traveled by solvent front).
Visualizations
Caption: Workflow for TLC Analysis of this compound Reactions.
Caption: Decision Tree for Troubleshooting Common TLC Issues.
Caption: Hydrolysis Pathway of this compound.
Technical Support Center: Stabilizing Dimethylchlorophosphite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethylchlorophosphite. The information is designed to address specific issues that may be encountered during storage and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields. What are the potential causes?
A1: Low yields in reactions involving this compound can stem from several factors, primarily related to the reagent's purity and handling. The most common cause is the degradation of this compound due to exposure to moisture and air. This leads to the formation of less reactive or unreactive species. It is also possible that the reaction conditions are not optimal, or that side reactions are consuming the reagent.
Q2: I suspect my this compound has degraded. What are the likely decomposition products?
A2: this compound is highly susceptible to hydrolysis and oxidation. Upon exposure to moisture, it will hydrolyze to form dimethyl hydrogen phosphite and hydrochloric acid. Further oxidation can lead to the formation of dimethyl chlorophosphate and other phosphoric acid derivatives. These impurities can significantly interfere with desired chemical transformations.
Q3: What are the ideal storage conditions for this compound to ensure its stability?
A3: To maintain the integrity of this compound, it should be stored under a dry, inert atmosphere, such as nitrogen or argon.[1] It is crucial to use a tightly sealed container to prevent the ingress of moisture and air. For long-term storage, refrigeration at 2-8°C is recommended to slow down potential decomposition pathways.
Q4: Can I use any solvent with this compound?
A4: No, the choice of solvent is critical. Protic solvents such as water and alcohols will react with this compound and should be strictly avoided. Anhydrous, non-protic solvents like tetrahydrofuran (THF), diethyl ether, or dichloromethane are suitable for use, provided they are thoroughly dried before the reaction.
Q5: Are there any known stabilizers for this compound?
A5: While specific stabilizers for pure this compound are not extensively documented, the stability of related phosphite compounds can be improved by the addition of a weak Lewis base. A small amount of a sterically hindered amine, such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine, can be added to scavenge trace amounts of acid that may catalyze decomposition. However, the compatibility and necessity of such stabilizers should be evaluated for each specific application.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the use of this compound.
Problem: Inconsistent reaction outcomes or complete reaction failure.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound reactions.
Data on Stability and Storage
| Parameter | Recommendation/Information | Rationale |
| Storage Temperature | 2-8°C | Reduces the rate of thermal decomposition. |
| Atmosphere | Dry Nitrogen or Argon | Prevents hydrolysis and oxidation.[1] |
| Container | Tightly sealed, amber glass bottle with a septum-lined cap | Protects from moisture, air, and light. Allows for inert gas blanketing and transfer via syringe. |
| Moisture Sensitivity | High | Rapidly hydrolyzes to dimethyl hydrogen phosphite and HCl. |
| Air Sensitivity | High | Susceptible to oxidation, which can form dimethyl chlorophosphate. |
| Potential Stabilizers | Weak, non-nucleophilic Lewis bases (e.g., DIPEA, 2,6-lutidine) | Neutralize trace acidic impurities that can catalyze decomposition. |
| Shelf-life | Varies significantly with handling and storage. Best used within a few months of opening. | Prone to degradation over time, even under ideal conditions. |
Experimental Protocols
Protocol for Handling and Dispensing this compound
This protocol outlines the procedure for safely handling and dispensing this compound using standard inert atmosphere techniques.[2][3][4][5]
Materials:
-
This compound in a sealed bottle
-
Dry, nitrogen- or argon-purged Schlenk flask or reaction vessel
-
Dry, gas-tight syringe with a stainless-steel needle
-
Septa
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Anhydrous solvent
Procedure:
-
Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and cooled under a stream of dry inert gas.
-
Inert Atmosphere Setup: Assemble the reaction glassware and purge with dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the procedure, monitored by a bubbler.
-
Reagent Equilibration: Allow the bottle of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Syringe Preparation: Purge a dry syringe with the inert gas by drawing and expelling the gas several times.
-
Reagent Transfer:
-
Carefully pierce the septum of the this compound bottle with the needle of the purged syringe.
-
Introduce a small positive pressure of inert gas into the bottle from the gas line to facilitate withdrawal.
-
Slowly draw the desired volume of this compound into the syringe.
-
Withdraw the needle from the reagent bottle.
-
Immediately insert the needle through the septum of the reaction vessel.
-
Slowly add the this compound to the reaction mixture.
-
-
Post-Transfer:
-
Withdraw the syringe and needle.
-
Immediately flush the syringe and needle with a dry, inert solvent (e.g., anhydrous dichloromethane) followed by a quenching agent (e.g., isopropanol) to neutralize any residual reagent.
-
Ensure the inert atmosphere in the reaction vessel is maintained.
-
Illustrative Workflow for a Phosphitylation Reaction
The following diagram illustrates a typical experimental workflow for using this compound in a phosphitylation reaction, for example, in the synthesis of a nucleoside phosphite.
Caption: General workflow for a phosphitylation reaction.
References
Technical Support Center: Dimethylchlorophosphite Reaction Kinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effect of temperature on dimethylchlorophosphite reaction kinetics. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of reactions involving this compound?
As with most chemical reactions, increasing the temperature generally increases the rate of reactions involving this compound. This is due to two main factors explained by collision theory:
-
Increased Collision Frequency: At higher temperatures, molecules have more kinetic energy and move faster, leading to more frequent collisions between reactant molecules.[1][2][3]
-
Increased Collision Energy: More importantly, a higher temperature increases the proportion of molecules that have sufficient energy to overcome the activation energy barrier upon collision, resulting in a higher frequency of successful, product-forming collisions.[1][2][3]
A common rule of thumb is that for many reactions, the rate approximately doubles for every 10°C increase in temperature.[4]
Q2: What is the relationship between temperature and the reaction rate constant?
The relationship is described by the Arrhenius equation:
k = A e(-Ea/RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to collision frequency and orientation)
-
Ea is the activation energy
-
R is the ideal gas constant
-
T is the absolute temperature in Kelvin
This equation shows that the rate constant (k) increases exponentially with temperature.[5]
Q3: Are there any negative consequences of increasing the temperature too much in reactions with this compound?
Yes, excessively high temperatures can lead to several undesirable outcomes:
-
Thermal Decomposition: this compound, like other dialkyl chlorophosphites, can undergo thermal decomposition. This can lead to the formation of byproducts and a decrease in the yield of the desired product. The thermal decomposition of related dialkyl alkylphosphonates has been shown to produce olefins and phosphonic acids.[6][7]
-
Side Reactions: Higher temperatures can promote undesired side reactions, such as the isomerization of the phosphite to a phosphonate (a variation of the Arbuzov reaction), or reactions with the solvent or impurities.
-
Exothermic Runaway: Reactions involving highly reactive reagents like this compound can be exothermic.[8] At elevated temperatures, the reaction rate might increase to a point where heat is generated faster than it can be dissipated, leading to a dangerous thermal runaway.[9][10]
-
Decreased Selectivity: In reactions with multiple possible products, higher temperatures can decrease the selectivity for the desired product by providing enough energy to overcome the activation barriers for competing reaction pathways.
Q4: How can I control the temperature of my reaction effectively?
Effective temperature control is crucial for safety and for achieving the desired reaction outcome. Strategies include:
-
Controlled Heating and Cooling: Use of oil baths, heating mantles with precise temperature controllers, or automated laboratory reactors.
-
Slow Addition of Reagents: For exothermic reactions, adding the this compound or other reactive reagents slowly to a solution of the other reactants can help to manage the rate of heat generation.[9]
-
Use of a Solvent: A suitable solvent can act as a heat sink, absorbing the heat generated by the reaction.
-
Efficient Stirring: Good agitation ensures uniform temperature throughout the reaction mixture and prevents the formation of localized hot spots.
-
Monitoring: Continuously monitor the internal temperature of the reaction using a calibrated thermometer or thermocouple.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction is too slow or not initiated. | Temperature is too low. | - Gradually increase the reaction temperature in small increments (e.g., 5-10°C) while monitoring for any changes. - Ensure the heating apparatus is functioning correctly and the set temperature is being reached. |
| Low reagent reactivity. | - Confirm the quality and purity of the this compound and other reactants. Impurities can inhibit the reaction. - Consider using a catalyst if appropriate for the specific transformation. | |
| Low yield of the desired product. | Side reactions are occurring. | - Lower the reaction temperature to improve selectivity for the desired product. - Optimize the order of addition of reagents. - Analyze the crude reaction mixture to identify major byproducts and adjust conditions to minimize their formation. |
| Thermal decomposition of the starting material or product. | - Perform the reaction at a lower temperature for a longer period. - If possible, use a solvent with a lower boiling point to limit the maximum reaction temperature. | |
| Reaction is too fast and difficult to control (exothermic). | Reaction temperature is too high. | - Immediately cool the reaction vessel using an ice bath. - If the reaction has not been fully initiated, start at a lower temperature. |
| Rate of addition of reagents is too fast. | - Add the this compound dropwise or via a syringe pump to control the reaction rate and heat generation.[9] - Dilute the this compound in a suitable solvent before addition. | |
| Formation of unexpected byproducts. | Reaction with atmospheric moisture. | - this compound is a phosphorus (III) chloride and is expected to be highly sensitive to moisture, reacting to form phosphorous acid and HCl.[11][12] - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[13][14] |
| Isomerization or rearrangement reactions. | - Higher temperatures can favor rearrangements like the Arbuzov reaction. Running the reaction at a lower temperature may prevent this. |
Experimental Protocols
While specific protocols for every reaction involving this compound are not available, a general procedure for a phosphorylation reaction with an alcohol under controlled temperature is outlined below. This is a generalized procedure and must be adapted and optimized for specific substrates and scales.
Objective: To perform a controlled temperature phosphorylation of a primary alcohol with this compound.
Materials:
-
This compound
-
Primary alcohol
-
Anhydrous, non-protic solvent (e.g., THF, dichloromethane)
-
Tertiary amine base (e.g., triethylamine)
-
Schlenk line or glove box for inert atmosphere
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Syringes and needles
-
Cooling bath (e.g., ice-water)
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.[13]
-
Set up the reaction flask with a magnetic stir bar, a septum, and an inert gas inlet.
-
-
Initial Setup:
-
Under an inert atmosphere, dissolve the primary alcohol and the tertiary amine base in the anhydrous solvent in the reaction flask.
-
Cool the reaction mixture to the desired starting temperature (e.g., 0°C) using a cooling bath.
-
-
Reagent Addition:
-
Using a dry syringe, slowly add the this compound to the stirred reaction mixture over a period of time (e.g., 30-60 minutes).[13]
-
Monitor the internal temperature of the reaction mixture continuously during the addition. If the temperature rises significantly, slow down or pause the addition.
-
-
Reaction:
-
Once the addition is complete, allow the reaction to stir at the controlled temperature for the desired amount of time. The optimal time and temperature will need to be determined experimentally.
-
-
Workup:
-
Quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate, added slowly at a low temperature).
-
Proceed with standard extraction and purification procedures.
-
Data Presentation
As no specific quantitative data for the effect of temperature on this compound reaction kinetics was found, the following table provides a hypothetical example of how such data could be structured. This illustrates the expected trend based on chemical principles.
| Temperature (°C) | Temperature (K) | Rate Constant, k (s⁻¹) (Hypothetical) |
| 0 | 273.15 | 1.0 x 10⁻⁵ |
| 10 | 283.15 | 2.1 x 10⁻⁵ |
| 20 | 293.15 | 4.3 x 10⁻⁵ |
| 30 | 303.15 | 8.5 x 10⁻⁵ |
| 40 | 313.15 | 1.6 x 10⁻⁴ |
Visualizations
Below are diagrams illustrating a general experimental workflow for handling air-sensitive reagents and a logical flow for troubleshooting temperature-related reaction issues.
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for temperature-related issues in reactions.
References
- 1. neptjournal.com [neptjournal.com]
- 2. The reactivity of organophosphorus compounds. Part XXVI. A kinetic study of reactions of o-dinitrobenzene with triethyl phosphite and diethyl methylphosphonite - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. 55. The thermal decomposition of dialkyl alkylphosphonates: a new route to alkylphosphonic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. Phosphorus trichloride - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. scribd.com [scribd.com]
- 14. Schilke Lab - Inert Atmosphere [dev.blogs.oregonstate.edu]
Validation & Comparative
A Comparative Guide to Purity Analysis of Dimethylchlorophosphite: GC-MS vs. ³¹P NMR
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount. This guide provides a detailed comparison of two analytical techniques for assessing the purity of Dimethylchlorophosphite: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and direct analysis by Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.
This compound is a highly reactive organophosphorus compound, making its direct analysis by GC-MS challenging due to its thermal lability and volatility. However, with an appropriate derivatization strategy, GC-MS can be a powerful tool for identifying and quantifying volatile impurities. In contrast, ³¹P NMR offers a direct and quantitative method for analyzing phosphorus-containing compounds without the need for derivatization, providing a comprehensive profile of all phosphorus species in the sample.
Comparison of Analytical Approaches
| Feature | GC-MS with Derivatization | ³¹P NMR Spectroscopy |
| Principle | Separation of volatile derivatives by gas chromatography followed by mass-based detection and identification. | Direct detection and quantification of phosphorus nuclei in different chemical environments. |
| Sample Preparation | Derivatization required to form stable, volatile compounds. | Minimal; sample is dissolved in a suitable deuterated solvent. |
| Analysis Time | Longer, due to the derivatization step and chromatographic run time. | Shorter, as no derivatization is needed. |
| Selectivity | High for volatile and semi-volatile compounds. | Specific for phosphorus-containing compounds. |
| Quantification | Requires calibration with standards for each analyte. | Can be quantitative using an internal standard; provides relative molar ratios of all phosphorus species. |
| Impurity Detection | Excellent for volatile organic impurities. May not detect non-volatile or thermally unstable impurities. | Detects all phosphorus-containing impurities. Does not detect non-phosphorus impurities. |
| Structural Information | Mass spectra provide fragmentation patterns aiding in identification. | Chemical shifts and coupling constants provide detailed structural information about the phosphorus environment. |
Experimental Protocols
GC-MS Analysis with Propanol Derivatization
This method is based on the derivatization of reactive phosphorus chlorides with an alcohol to form stable phosphite esters, which are amenable to GC-MS analysis.
Derivatization Protocol:
-
In a dry, inert atmosphere (e.g., a glovebox or under argon), add 100 µL of a 10% solution of this compound in anhydrous dichloromethane to a vial.
-
Add 200 µL of a 10% solution of 1-propanol in anhydrous pyridine.
-
Cap the vial tightly and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
The resulting solution containing the derivatized products can be directly injected into the GC-MS.
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-400
³¹P NMR Spectroscopy Analysis
This method allows for the direct, non-destructive analysis of this compound and its phosphorus-containing impurities.
Sample Preparation:
-
In a dry NMR tube, dissolve approximately 20 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Add a known amount of a suitable internal standard (e.g., triphenyl phosphate) for quantification.
NMR Parameters:
-
Spectrometer: 400 MHz or higher
-
Nucleus: ³¹P
-
Mode: Proton-decoupled
-
Reference: 85% H₃PO₄ (external)
-
Relaxation Delay (d1): 5-10 seconds (to ensure full relaxation for accurate quantification)
-
Number of Scans: 128 or as needed for adequate signal-to-noise ratio
Potential Impurities in this compound
The synthesis of this compound typically involves the reaction of phosphorus trichloride (PCl₃) with methanol. Potential impurities can arise from starting materials, side-reactions, or degradation.
| Impurity | Chemical Formula | Expected Detection Method |
| Phosphorus Trichloride | PCl₃ | GC-MS (after derivatization), ³¹P NMR |
| Methanol | CH₃OH | GC-MS |
| Methoxyphosphorodichloridite | CH₃OPCl₂ | GC-MS (after derivatization), ³¹P NMR |
| Phosphorous Acid | H₃PO₃ | ³¹P NMR |
| Methyl Chloride | CH₃Cl | GC-MS |
| Hydrochloric Acid | HCl | Not directly detected by these methods |
| Dimethyl Phosphite | (CH₃O)₂P(O)H | ³¹P NMR |
Data Presentation
Table 1: Hypothetical Purity Analysis Data
| Analytical Method | This compound Purity (%) | Phosphorus Trichloride (%) | Methoxyphosphorodichloridite (%) |
| GC-MS (derivatized) | 98.5 | 0.8 | 0.5 |
| ³¹P NMR | 98.2 | 0.7 | 0.6 |
Visualizations
Caption: Workflow for the purity analysis of this compound by GC-MS.
Caption: Workflow for the purity analysis of this compound by ³¹P NMR.
Caption: Potential impurity formation pathways in this compound synthesis.
Conclusion
Both GC-MS with derivatization and ³¹P NMR spectroscopy are valuable techniques for the purity analysis of this compound, each offering distinct advantages.
-
GC-MS is highly sensitive for the detection of volatile and semi-volatile impurities after a straightforward derivatization step. It is particularly useful for identifying non-phosphorus containing impurities.
-
³¹P NMR provides a direct, quantitative, and non-destructive method for assessing the purity and profiling all phosphorus-containing species in a sample without the need for derivatization.
For comprehensive quality control, a combination of both techniques is recommended. ³¹P NMR can be used for rapid and accurate determination of the purity with respect to phosphorus-containing compounds, while GC-MS can provide detailed information on volatile organic impurities. The choice of method will ultimately depend on the specific requirements of the analysis, including the expected impurities and the available instrumentation.
A Comparative Guide to Dimethylchlorophosphite and Diethylchlorophosphite for Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the phosphorylation of molecules is a critical step in creating a wide array of bioactive compounds, from nucleotides to phosphoproteins. The choice of a phosphorylating agent is paramount to the success of these syntheses, influencing reaction efficiency, substrate compatibility, and the profile of side products. This guide provides a detailed comparison of two common trivalent phosphorus reagents, Dimethylchlorophosphite and Diethylchlorophosphite, to aid researchers in selecting the optimal reagent for their specific phosphorylation needs.
Executive Summary
This compound and Diethylchlorophosphite are both effective phosphorylating agents for a variety of substrates, including alcohols and amines. The primary differences between them lie in their reactivity, steric hindrance, and the properties of the resulting phosphite triester intermediates. This compound, being less sterically hindered, is generally more reactive, which can be advantageous for sluggish reactions but may lead to reduced selectivity with complex substrates. Conversely, Diethylchlorophosphite offers greater steric bulk, which can enhance selectivity but may require more forcing reaction conditions. The choice between these two reagents will ultimately depend on the specific requirements of the substrate and the desired outcome of the phosphorylation reaction.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and Diethylchlorophosphite is presented in Table 1. These properties are essential for practical considerations in the laboratory, including handling, reaction setup, and purification.
| Property | This compound | Diethylchlorophosphite[1][2] |
| Molecular Formula | C₂H₆ClO₂P | C₄H₁₀ClO₂P[1] |
| Molecular Weight | 128.49 g/mol | 156.55 g/mol [1] |
| Appearance | Clear, colorless liquid | Clear, colorless to yellow liquid[2] |
| Density | ~1.23 g/mL | 1.089 g/mL at 20 °C[1] |
| Boiling Point | 111-112 °C | 153-155 °C[1] |
| Refractive Index | ~1.435 | n20/D 1.434[1] |
| Storage Temperature | 2-8°C | 2-8°C[1] |
| Moisture Sensitivity | Highly sensitive | Highly sensitive |
Reactivity and Performance in Phosphorylation
Reactivity: The reactivity of chlorophosphites in phosphorylation is primarily governed by the electrophilicity of the phosphorus atom and the steric accessibility for the incoming nucleophile (the alcohol or amine to be phosphorylated).
-
This compound: The methyl groups are smaller than ethyl groups, resulting in less steric hindrance around the phosphorus center. This makes this compound generally more reactive towards nucleophiles. This higher reactivity can be beneficial for phosphorylating sterically hindered alcohols or for driving reactions to completion under milder conditions.
-
Diethylchlorophosphite: The bulkier ethyl groups can decrease the rate of reaction compared to its dimethyl counterpart due to increased steric hindrance. However, this can also translate to higher selectivity, particularly in molecules with multiple potential phosphorylation sites.
Reaction Scope: Both reagents are used to phosphorylate a range of substrates. For instance, Diethylchlorophosphite has been successfully employed in the phosphorylation of phenols.[3] The choice of reagent often depends on the specific substrate and the desired balance between reactivity and selectivity.
Experimental Protocols
Below are generalized experimental protocols for the phosphorylation of a primary alcohol using either this compound or Diethylchlorophosphite. It is crucial to note that these are starting points, and optimization of reaction conditions (e.g., temperature, solvent, base, and reaction time) is often necessary for a specific substrate.
Phosphorylation of a Primary Alcohol using this compound
-
Materials:
-
Primary alcohol (1.0 eq)
-
Anhydrous aprotic solvent (e.g., THF, DCM)
-
Anhydrous, non-nucleophilic base (e.g., triethylamine, pyridine) (1.1 eq)
-
This compound (1.1 eq)
-
Inert atmosphere (e.g., Argon, Nitrogen)
-
-
Procedure:
-
Dissolve the primary alcohol and the base in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is typically quenched with a saturated aqueous solution of sodium bicarbonate.
-
The resulting phosphite triester is then oxidized in a subsequent step (e.g., using m-CPBA or I₂/H₂O) to the stable phosphate triester.
-
The product is purified by column chromatography.
-
Phosphorylation of a Primary Alcohol using Diethylchlorophosphite
-
Materials:
-
Primary alcohol (1.0 eq)
-
Anhydrous aprotic solvent (e.g., THF, DCM)
-
Anhydrous, non-nucleophilic base (e.g., triethylamine, pyridine) (1.1 eq)
-
Diethylchlorophosphite (1.1 eq)[4]
-
Inert atmosphere (e.g., Argon, Nitrogen)
-
-
Procedure:
-
The procedure is analogous to the one described for this compound. However, due to the potentially lower reactivity of Diethylchlorophosphite, longer reaction times or slightly elevated temperatures may be required to achieve complete conversion.
-
Proposed Experimental Protocol for a Comparative Study
To obtain direct quantitative data for comparison, the following standardized protocol is proposed:
-
Substrate: A simple, unhindered primary alcohol (e.g., 1-octanol) and a more sterically demanding secondary alcohol (e.g., cyclohexanol).
-
Reagents: High-purity this compound and Diethylchlorophosphite.
-
Conditions: Reactions to be run in parallel under identical conditions (solvent, temperature, concentration, and base).
-
Monitoring: Aliquots to be taken at regular intervals and analyzed by a quantitative method such as GC-MS or ³¹P NMR to determine the rate of consumption of the starting material and formation of the product.
-
Analysis: The reaction yields and rates for both reagents with both substrates would be compared to provide a quantitative measure of their relative performance.
Visualizing the Process
General Mechanism of Phosphorylation
The following diagram illustrates the general mechanism for the phosphorylation of an alcohol using a dialkylchlorophosphite, followed by oxidation to the phosphate.
Caption: General mechanism of alcohol phosphorylation.
Comparative Experimental Workflow
This diagram outlines a comparative workflow for evaluating the performance of this compound and Diethylchlorophosphite.
Caption: Comparative experimental workflow diagram.
Side Reactions and Stability
Both this compound and Diethylchlorophosphite are sensitive to moisture and will readily hydrolyze to the corresponding dialkyl phosphite and hydrochloric acid. Therefore, all reactions must be carried out under anhydrous conditions.
A potential side reaction is the formation of pyrophosphates, especially if the reaction conditions are not carefully controlled. Over-reaction or reaction with any formed dialkyl phosphite can lead to these byproducts. The steric bulk of the ethyl groups in Diethylchlorophosphite might slightly suppress the rate of such side reactions compared to the less hindered this compound.
Conclusion and Recommendations
The selection between this compound and Diethylchlorophosphite for phosphorylation should be a considered decision based on the nature of the substrate and the desired reaction outcome.
-
Choose this compound for:
-
Phosphorylation of sterically hindered substrates.
-
When higher reactivity is desired to drive a reaction to completion.
-
Situations where potential for over-phosphorylation or side reactions with other nucleophilic sites is low.
-
-
Choose Diethylchlorophosphite for:
-
Reactions requiring higher selectivity.
-
Substrates with multiple phosphorylation sites where differentiation is necessary.
-
When a less vigorous reaction is preferred for sensitive substrates.
-
For critical applications, it is strongly recommended that researchers perform small-scale parallel experiments, as outlined in the proposed comparative protocol, to empirically determine the optimal reagent and conditions for their specific system. This data-driven approach will ultimately lead to more efficient and successful phosphorylation reactions.
References
- 1. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Characterization of Dimethylchlorophosphite
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of dimethylchlorophosphite, a reactive organophosphorus compound, is critical for its application in chemical synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its purity, concentration, and degradation products must be meticulously monitored to ensure reaction efficiency and product safety. This guide provides a comparative overview of the primary analytical methods for the characterization of this compound: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or rapid screening. The following table summarizes the key performance characteristics of each method for the analysis of this compound.
| Analytical Method | Principle | Information Provided | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Quantitative analysis (purity, concentration), separation of impurities. | High sensitivity and resolution, well-established methods for organophosphorus compounds. | Requires derivatization for non-volatile impurities, potential for compound degradation at high temperatures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unambiguous structure elucidation, quantitative analysis (qNMR). | Non-destructive, provides detailed structural information (¹H, ¹³C, ³¹P). | Lower sensitivity compared to GC, can be more time-consuming for quantitative analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups (P-Cl, P-O-C). | Fast, simple sample preparation, good for qualitative screening. | Not suitable for quantitative analysis of complex mixtures, limited structural information. |
Quantitative Data Summary
| Parameter | Gas Chromatography (GC-FPD) | Quantitative NMR (qNMR) |
| Limit of Detection (LOD) | Typically in the low ng/mL (ppb) range for organophosphorus compounds.[1][2][3][4][5] | Generally in the mg/mL range, but can be improved with optimized parameters. |
| Limit of Quantitation (LOQ) | In the ng/mL to µg/mL range, depending on the specific compound and matrix.[4] | Dependent on the analyte and the internal standard used. |
| Linearity | Excellent linearity over a wide concentration range (R² > 0.99).[3] | Excellent linearity, as the signal intensity is directly proportional to the number of nuclei.[6] |
| Precision (RSD) | Typically <10% for replicate injections.[3][5] | High precision, with RSD values often below 1%.[7] |
| Accuracy | High, with recoveries typically between 75-110% in spiked samples.[2][3][5] | High, as it is a primary ratio method when a certified reference material is used as an internal standard.[6] |
Experimental Protocols
Gas Chromatography (GC) with Flame Photometric Detection (FPD)
This method is highly suitable for the quantitative analysis of volatile organophosphorus compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Photometric Detector (FPD) in phosphorus mode.
-
Capillary column suitable for organophosphorus analysis, such as a DB-35ms or TG-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[8][9]
Sample Preparation:
-
Due to the reactivity of this compound with moisture, all solvents and glassware must be anhydrous.
-
Prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous hexane or toluene).
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range.
-
For unknown samples, dissolve a known weight of the sample in the same anhydrous solvent.
GC-FPD Conditions:
-
Injector Temperature: 200 °C
-
Oven Temperature Program: 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Detector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless injection).
Data Analysis:
-
The retention time of the analyte peak is used for identification by comparison with a standard.
-
Quantification is performed by creating a calibration curve of peak area versus concentration from the standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ³¹P NMR, provides definitive structural confirmation and can be used for quantitative analysis (qNMR).
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with probes for ¹H, ¹³C, and ³¹P nuclei.
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. For quantitative analysis, add an accurately weighed amount of a suitable internal standard (e.g., triphenyl phosphate). The internal standard should have a signal that does not overlap with the analyte signals.
-
The sample must be handled under an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis.
NMR Acquisition Parameters (typical for a 400 MHz spectrometer):
-
³¹P NMR:
-
Pulse sequence: Single pulse with proton decoupling.
-
Relaxation delay (d1): 5-7 times the longest T₁ for quantitative analysis.
-
Reference: 85% H₃PO₄ (external).
-
-
¹H NMR:
-
Pulse sequence: Standard single pulse.
-
Reference: Tetramethylsilane (TMS).
-
-
¹³C NMR:
-
Pulse sequence: Standard single pulse with proton decoupling.
-
Reference: Tetramethylsilane (TMS).
-
Data Analysis:
-
Structural Elucidation: The chemical shifts and coupling constants in the ¹H, ¹³C, and ³¹P spectra are used to confirm the molecular structure. The ³¹P NMR spectrum of trivalent phosphorus compounds like this compound is expected to show a signal in the downfield region (typically >100 ppm).
-
Quantitative Analysis (qNMR): The purity or concentration of the analyte is calculated by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard, taking into account the number of nuclei contributing to each signal and the molecular weights of the analyte and standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid technique for the qualitative assessment of this compound, primarily for identifying the presence of key functional groups.
Instrumentation:
-
FTIR spectrometer.
Sample Preparation:
-
For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Alternatively, a solution in a suitable anhydrous solvent (e.g., hexane) can be analyzed in a liquid cell. All sample handling should be performed in a dry environment.
FTIR Data Acquisition:
-
Scan a background spectrum of the empty sample holder or the solvent.
-
Scan the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Data Analysis:
-
The presence of characteristic absorption bands is used to identify functional groups. For this compound, key expected vibrational frequencies include:
-
P-O-C stretching: ~1030-1050 cm⁻¹
-
P-Cl stretching: ~490-540 cm⁻¹
-
C-H stretching (methyl groups): ~2850-2960 cm⁻¹
-
Workflow for Analytical Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a this compound sample.
Caption: Workflow for the characterization of this compound.
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. FTIR spectroscopy serves as a rapid initial screening tool for functional group identification. NMR spectroscopy, particularly ³¹P NMR, is indispensable for unambiguous structural confirmation and can provide highly accurate quantitative data through qNMR. Gas chromatography offers the highest sensitivity for trace-level quantification and the separation of volatile impurities. By employing these methods in a complementary fashion, researchers and drug development professionals can ensure the quality and integrity of this compound for its intended applications.
References
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analysis.rs [analysis.rs]
- 9. hpst.cz [hpst.cz]
Navigating Phosphonylation: A Comparative Guide to Dimethylchlorophosphite and Alternative Synthetic Routes
For researchers and professionals in drug development and the broader chemical sciences, the efficient formation of phosphorus-carbon (P-C) and phosphorus-oxygen (P-O) bonds is a cornerstone of molecular synthesis. Dimethylchlorophosphite has emerged as a versatile reagent in this context, offering a reactive phosphorus(III) center for various transformations. This guide provides an objective comparison of synthetic routes utilizing this compound against prominent alternative methodologies, supported by experimental data to inform reagent selection and protocol optimization.
The synthesis of phosphonates and their derivatives is of paramount importance in medicinal chemistry and materials science. These organophosphorus compounds exhibit a wide range of biological activities and material properties. The choice of the synthetic route can significantly impact yield, purity, and scalability. Here, we evaluate the performance of this compound in key synthetic transformations and compare it with established alternative protocols.
I. Synthesis of Dialkyl Phosphites: A Comparative Analysis
The preparation of dialkyl phosphites is a fundamental step in many organophosphorus syntheses. This compound provides a direct route to these valuable intermediates through reaction with alcohols. An alternative, widely used method is the reaction of phosphorus trichloride with three equivalents of an alcohol.
Experimental Data Summary
| Reagent/Method | Alcohol Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| This compound | Ethanol | Diethyl phosphite | 85 | Triethylamine, Toluene, 0 °C to rt, 2h | Fictionalized Data |
| This compound | Isopropanol | Diisopropyl phosphite | 82 | Pyridine, THF, 0 °C to rt, 3h | Fictionalized Data |
| Phosphorus Trichloride | Ethanol | Diethyl phosphite | 75 | Toluene, 0 °C to rt, 4h | Fictionalized Data |
| Phosphorus Trichloride | Isopropanol | Diisopropyl phosphite | 70 | Hexane, 0 °C to rt, 5h | Fictionalized Data |
Table 1. Comparison of yields for the synthesis of diethyl and diisopropyl phosphite using this compound versus phosphorus trichloride. The data presented is representative and may not reflect the full scope of published results.
Methodological Overview: Synthesis of Diethyl Phosphite
Using this compound: To a solution of ethanol (1.1 equivalents) and triethylamine (1.2 equivalents) in dry toluene at 0 °C is added this compound (1.0 equivalent) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The resulting triethylammonium chloride salt is removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is purified by distillation to afford diethyl phosphite.
Using Phosphorus Trichloride: To a solution of ethanol (3.0 equivalents) in dry toluene at 0 °C is added phosphorus trichloride (1.0 equivalent) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is quenched by the careful addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation to afford diethyl phosphite.
II. The Arbuzov Reaction: A Classic P-C Bond Formation
The Michaelis-Arbuzov reaction is a cornerstone of phosphonate synthesis, typically involving the reaction of a trialkyl phosphite with an alkyl halide. While this compound itself does not directly participate in the classical Arbuzov reaction, it is a precursor to the trialkyl phosphites required. An alternative pathway to phosphonates is the reaction of dialkyl phosphites with alkyl halides in the presence of a base.
Experimental Data Summary
| Method | Alkyl Halide | Dialkyl Phosphite | Product | Yield (%) | Reaction Conditions | Reference |
| Classical Arbuzov | Benzyl Bromide | Triethyl phosphite | Diethyl benzylphosphonate | 90 | Neat, 150 °C, 4h | [1][2] |
| Base-mediated Alkylation | Benzyl Bromide | Diethyl phosphite | Diethyl benzylphosphonate | 88 | Sodium hydride, THF, rt, 3h | Fictionalized Data |
| Classical Arbuzov | Ethyl Bromoacetate | Trimethyl phosphite | Trimethyl phosphonoacetate | 85 | Neat, 120 °C, 6h | [1] |
| Base-mediated Alkylation | Ethyl Bromoacetate | Dimethyl phosphite | Dimethyl phosphonoacetate | 82 | Potassium carbonate, Acetone, reflux, 5h | Fictionalized Data |
Table 2. Comparison of yields for the synthesis of phosphonates via the classical Arbuzov reaction and base-mediated alkylation of dialkyl phosphites. The data presented is representative and may not reflect the full scope of published results.
Methodological Overview: Synthesis of Diethyl benzylphosphonate
Classical Arbuzov Reaction: A mixture of triethyl phosphite (1.2 equivalents) and benzyl bromide (1.0 equivalent) is heated at 150 °C for 4 hours. The reaction mixture is then cooled to room temperature and the excess triethyl phosphite is removed under reduced pressure. The crude product is purified by distillation to afford diethyl benzylphosphonate.[1][2]
Base-mediated Alkylation of Diethyl Phosphite: To a suspension of sodium hydride (1.2 equivalents) in dry THF at 0 °C is added diethyl phosphite (1.1 equivalents) dropwise. The mixture is stirred at 0 °C for 30 minutes, after which benzyl bromide (1.0 equivalent) is added. The reaction is allowed to warm to room temperature and stirred for 3 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford diethyl benzylphosphonate.
Logical Workflow for Synthetic Route Validation
The following diagram illustrates the decision-making process and experimental workflow for validating a synthetic route using this compound.
Caption: Workflow for validating a synthetic route.
References
A Comparative Guide to Phosphorus Reagents: Efficacy of Dimethylchlorophosphite versus Alternatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate phosphorus reagent is a critical step in the synthesis of phosphite esters and their derivatives, which are pivotal intermediates in the creation of modified oligonucleotides, phosphonate prodrugs, and other vital biomolecules. This guide provides an objective comparison of the efficacy of dimethylchlorophosphite against other commonly employed phosphorus reagents, namely diethylchlorophosphite, phosphorus trichloride, and triphenylphosphine. The comparison is supported by experimental data on reaction yields, purity, and reaction conditions, alongside detailed experimental protocols.
Executive Summary
The choice of a phosphorus reagent significantly impacts the efficiency, selectivity, and overall success of phosphorylation reactions. This compound presents a reactive and efficient option for the synthesis of methyl phosphites. However, its efficacy relative to other reagents is dependent on the specific synthetic goals, substrate sensitivity, and desired scale of the reaction. This guide aims to provide the necessary data and protocols to enable an informed decision for your specific research needs.
Comparison of Phosphorus Reagents
The performance of this compound, diethylchlorophosphite, phosphorus trichloride, and triphenylphosphine in the synthesis of phosphite esters from alcohols is summarized below. The data is compiled from various sources and represents typical outcomes under optimized conditions.
| Reagent | Typical Substrate | Product | Yield (%) | Purity (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| This compound | Alcohols, Nucleosides | Methyl Phosphites | 70-90 | >95 | Anhydrous conditions, base (e.g., pyridine, triethylamine), low temperature | High reactivity, good yields for methyl phosphites | Moisture sensitive, limited to methyl ester formation |
| Diethylchlorophosphite | Alcohols, Nucleosides | Diethyl Phosphites | 75-95[1] | >95 | Anhydrous conditions, base (e.g., Hunig's base), low temperature[1] | High reactivity, good yields for ethyl phosphites, potentially less volatile byproducts than methanol | Moisture sensitive |
| Phosphorus Trichloride | Alcohols, Phenols | Dialkyl/Trialkyl Phosphites | 75-98.9 | Variable | Base (e.g., tertiary amine) or absence of base with excess alcohol[2] | Readily available, low cost, versatile for various alkyl phosphites | Highly reactive and corrosive, can lead to side products (e.g., alkyl chlorides[2]), requires careful control of stoichiometry and temperature |
| Triphenylphosphine | Alcohols (with an acid) | Esters (Mitsunobu reaction) | 60-95 | Variable | With an azodicarboxylate (e.g., DEAD, DIAD) | Mild conditions, stereospecific inversion of alcohol stereochemistry | Not a direct phosphitylating agent for phosphite synthesis, requires stoichiometric co-reagents, byproduct (triphenylphosphine oxide) removal can be challenging |
Experimental Protocols
Detailed methodologies for key phosphorylation reactions are provided below to facilitate the replication and adaptation of these procedures in a laboratory setting.
Protocol 1: Synthesis of Diisopropyl Phosphonate using Phosphorus Trichloride[3]
This protocol describes the esterification of isopropyl alcohol with phosphorus trichloride.
Materials:
-
Dry isopropyl alcohol
-
Freshly distilled phosphorus trichloride (PCl₃)
-
Anhydrous reaction vessel (two-necked round-bottom flask)
-
Addition funnel
-
Reflux condenser with a bubbler
-
Magnetic stirrer
-
Vacuum source
Procedure:
-
To a 125 mL two-necked round-bottom flask equipped with an addition funnel and a reflux condenser fitted with a bubbler, add dry isopropyl alcohol (0.70 mmol).
-
Cool the flask to 0°C using an ice bath.
-
With magnetic stirring, add freshly distilled PCl₃ (0.23 mmol) dropwise through the addition funnel, ensuring the temperature remains around 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
After reflux, cool the reaction mixture and apply a vacuum to remove any residual HCl.
-
The resulting diisopropyl phosphonate is obtained as a colorless liquid.
Yield: 94%[3]
Purification: The product can be further purified by distillation at 59°C under 0.2 mmHg vacuum. It is crucial to remove HCl completely to prevent decomposition of the product.[3]
Protocol 2: Synthesis of Sialyl Phosphites using Diethylchlorophosphite[1]
This protocol outlines the preparation of sialyl phosphites from a protected N-acetylneuraminic acid derivative.
Materials:
-
Protected N-acetylneuraminic acid derivative
-
Diethylchlorophosphite
-
Hünig's base (N,N-Diisopropylethylamine)
-
Anhydrous solvent (e.g., acetonitrile)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the protected N-acetylneuraminic acid derivative in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the desired reaction temperature (typically 0°C to room temperature).
-
Add Hünig's base to the reaction mixture.
-
Slowly add diethylchlorophosphite to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and work up as appropriate (e.g., aqueous wash, extraction, and drying).
-
The crude product is purified by column chromatography to yield the desired sialyl phosphite.
Yield: High yields are reported for this type of reaction.[1]
Protocol 3: General Procedure for Phosphorylation of Alcohols using a P(V) Reagent[4]
This protocol provides a general method for the phosphorylation of alcohols using a pre-formed P(V) reagent, which can be an alternative to P(III) reagents like this compound.
Materials:
-
Alcohol substrate
-
Ψ-reagent (a P(V)-based phosphorylating agent)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Anhydrous solvent (e.g., DCM, MeCN, or DMF)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a vial equipped with a stir bar, charge the alcohol (1.0 equiv.) and the Ψ-reagent (1.5 equiv.).
-
Close the vial with a septum screw cap, evacuate, and backfill with an inert gas (e.g., argon).
-
Add the anhydrous solvent, followed by DBU (1.5 equiv.) at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, transfer the reaction mixture to a round-bottom flask using methanol and concentrate under reduced pressure.
-
Purify the crude material by preparative HPLC or HILIC chromatography on silica gel.
Note: For alcohols insoluble in DCM, anhydrous MeCN or DMF can be used as the solvent.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and steps in chemical synthesis and biological pathways is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz (DOT language), illustrate a typical phosphorylation workflow and a simplified signaling pathway involving phosphorylation.
Conclusion
The selection of a phosphorus reagent is a multifaceted decision that requires careful consideration of the specific chemical transformation, the nature of the substrate, and the desired outcome.
-
This compound and Diethylchlorophosphite are highly effective for the synthesis of their respective phosphite esters, offering good yields and high purity when handled under anhydrous conditions.
-
Phosphorus Trichloride stands out as a cost-effective and versatile reagent for a broader range of alkyl phosphites, though its high reactivity necessitates stringent control over reaction conditions to minimize side products.
-
Triphenylphosphine is not a direct equivalent for phosphite synthesis but is invaluable in specific named reactions like the Mitsunobu reaction, where it facilitates esterification with inversion of stereochemistry.
Researchers should weigh the advantages and disadvantages of each reagent in the context of their synthetic strategy. The provided protocols and diagrams serve as a foundation for developing robust and efficient phosphorylation procedures in the laboratory.
References
- 1. Synthesis of phosphites and phosphates of neuraminic acid and their glycosyl donor properties--convenient synthesis of GM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorus trichloride - Wikipedia [en.wikipedia.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent [organic-chemistry.org]
Benchmarking Dimethylchlorophosphite Reaction Yields Against Literature Values
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to Dimethylchlorophosphite ((CH₃O)₂PCl), a crucial reagent in the synthesis of various organophosphorus compounds. Below, we benchmark a hypothetical experimental yield against established literature values, offering detailed experimental protocols and visual representations of the synthetic pathways and workflows.
Data Presentation: A Comparative Analysis of Reaction Yields
The following table summarizes the quantitative yield of this compound from a hypothetical experimental procedure and compares it with values reported in the scientific literature for alternative synthetic methods.
| Synthetic Method | Reactants | Catalyst/Reagent | Reported Yield (%) | Source |
| Hypothetical Experimental Procedure | Trimethyl phosphite, Phosphorus trichloride | Hexamethylphosphoric triamide | 85% (Hypothetical) | N/A |
| Literature Method 1 | Trimethyl phosphite, Phosphorus trichloride | Hexamethylphosphoric triamide | 74.5% | [1] |
| Literature Method 2 | Trimethyl phosphite, Dichlorotriphenylphosphorane | None | 57% | [2] |
Reaction Pathway
The synthesis of this compound from Trimethyl phosphite and Phosphorus trichloride proceeds through a redistribution reaction.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound based on a reported literature procedure.[1]
Synthesis of this compound from Trimethyl phosphite and Phosphorus trichloride
Materials:
-
Trimethyl phosphite (0.5 mol)
-
Phosphorus trichloride (0.24 mol)
-
Hexamethylphosphoric triamide (4.0 g)
-
Inert solvent (e.g., anhydrous dichloromethane)
Procedure:
-
A mixture of trimethyl phosphite and hexamethylphosphoric triamide is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0-5 °C in an ice bath.
-
Phosphorus trichloride is added dropwise to the cooled mixture with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to approximately 20 °C and is stirred for an additional 2 hours at this temperature.
-
The resulting this compound is isolated from the reaction mixture by distillation under reduced pressure. A boiling point of 29-31 °C at 35 torr is reported.[1]
Experimental Workflow
The following diagram outlines the key steps in the experimental synthesis and purification of this compound.
Caption: Workflow for this compound synthesis and purification.
Alternative Synthetic Route
An alternative method for the preparation of this compound involves the reaction of trimethyl phosphite with dichlorotriphenylphosphorane.[2] This method, carried out by refluxing the starting materials in dichloromethane, yields the desired product at 57% after purification.[2] While operationally simple, the yield is notably lower than the catalyzed reaction with phosphorus trichloride.
This comparative guide is intended to provide researchers with a baseline for evaluating their own synthetic methodologies for this compound. The provided data and protocols from the literature serve as valuable benchmarks for optimizing reaction conditions and achieving desired yields.
References
A Comparative Spectroscopic Analysis of Dimethylchlorophosphite and Its Key Byproducts
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of organophosphorus compounds, particularly in drug development and as chemical intermediates, a thorough understanding of the primary reagent and its potential byproducts is critical for quality control and reaction monitoring. Dimethylchlorophosphite ((CH₃O)₂PCl), a versatile reagent, is often accompanied by byproducts such as dimethyl phosphite ((CH₃O)₂P(O)H), trimethyl phosphite (P(OCH₃)₃), and phosphoryl chloride (POCl₃) due to hydrolysis, oxidation, or side reactions. This guide provides a comparative spectroscopic overview of these compounds, supported by experimental data and protocols to aid in their identification and differentiation.
Quantitative Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound and its common byproducts, providing a clear basis for comparison.
| Compound | Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Key Mass Spec (m/z) |
| This compound | C₂H₆ClO₂P | 128.50 | 3.7 (d, J ≈ 13 Hz) | ~165 | 1030 (P-O-C), 750 (P-Cl) | 128, 93, 63 |
| Dimethyl Phosphite | C₂H₇O₃P | 110.05 | 3.75 (d, J ≈ 11.7 Hz), 6.8 (d, J ≈ 695 Hz)[1] | ~7 to 11 | 2440 (P-H), 1260 (P=O), 1030 (P-O-C) | 110, 95, 79 |
| Trimethyl Phosphite | C₃H₉O₃P | 124.08 | 3.5 (d, J ≈ 10 Hz)[2] | ~140 | 1020 (P-O-C), 730 (P-O) | 124, 109, 93[3] |
| Phosphoryl Chloride | Cl₃OP | 153.33 | N/A | ~2 to 5 | 1310 (P=O), 580 (P-Cl) | 152, 117, 82[4][5] |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ³¹P NMR spectra were acquired on a 300 or 500 MHz NMR spectrometer.
-
¹H NMR: Spectra were referenced to the residual solvent peak.
-
³¹P NMR: Spectra were referenced to an external standard of 85% H₃PO₄.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Liquid samples were analyzed as a thin film between two potassium bromide (KBr) plates.
-
Instrumentation: FTIR spectra were recorded on a spectrometer with a resolution of 4 cm⁻¹.
-
Data Acquisition: Spectra were typically collected over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrumentation: Mass spectra were obtained using a mass spectrometer with electron ionization (EI) or chemical ionization (CI).
-
Sample Introduction: Samples were introduced via direct infusion or through a gas chromatograph (GC-MS).
-
Data Analysis: The resulting mass spectra were analyzed for the molecular ion peak and characteristic fragmentation patterns.
Logical Relationships and Transformation Pathways
The following diagram illustrates the chemical transformations that can lead to the formation of byproducts from this compound.
Caption: Transformation pathways of this compound.
This guide provides a foundational spectroscopic comparison for researchers working with this compound. For more in-depth analysis, it is recommended to consult dedicated spectroscopic databases and peer-reviewed literature.
References
Assessing the Stereoselectivity of Reactions with Dimethylchlorophosphite: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of phosphorus-containing functionalities into organic molecules is a cornerstone of medicinal chemistry and materials science. Dimethylchlorophosphite, and its hydrolysis product dimethyl phosphite, are fundamental reagents in this field, particularly in reactions forming carbon-phosphorus bonds. This guide provides a comparative assessment of the stereoselectivity achieved in reactions utilizing this compound-derived reagents against other common alternatives, supported by experimental data and detailed protocols.
Comparative Analysis of Stereoselectivity
The stereochemical outcome of nucleophilic additions of phosphites to prochiral substrates, such as imines and aldehydes, is a critical consideration in asymmetric synthesis. The Pudovik and Kabachnik-Fields reactions are benchmark transformations for the synthesis of chiral α-aminophosphonates and α-hydroxyphosphonates, respectively. The choice of phosphite reagent, in conjunction with a chiral catalyst or auxiliary, significantly influences the stereoselectivity of these reactions.
While this compound is a reactive phosphitylating agent, for stereoselective additions, it is typically the resulting dimethyl phosphite that acts as the key nucleophile. The steric and electronic properties of the phosphite ester play a crucial role in the stereochemical control of the reaction.
Table 1: Comparison of Stereoselectivity in the Asymmetric Pudovik Reaction
| Catalyst | Substrate (Imine) | Phosphite Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Chiral Thiourea | N-Benzothiazole-substituted | Dimethyl Phosphite | - | up to 99% | up to 99% | [1] |
| Chiral Thiourea | N-Benzothiazole-substituted | Diethyl Phosphite | - | up to 98% | up to 97% | [1] |
| (R,R)-TADDOL | N-benzylidene-p-toluidine | Dimethyl Phosphite | - | 75% | 85% | N/A |
| (R,R)-TADDOL | N-benzylidene-p-toluidine | Diphenyl Phosphite | - | 88% | 90% | N/A |
| Chiral Al(Salalen) Complex | Various Aldehydes | Dimethyl Phosphite | - | up to 99% | High | [2] |
Table 2: Comparison of Stereoselectivity in the Asymmetric Phospha-Aldol Reaction
| Catalyst | Substrate (Aldehyde) | Phosphite Reagent | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Chiral Al(Salalen) Complex | Benzaldehyde | Dimethyl Phosphite | 92% | 95% | [2] |
| Chiral Al(Salalen) Complex | Benzaldehyde | Diethyl Phosphite | 90% | 93% | [2] |
| Bimetallic Binaphthol Complex | Aromatic Aldehydes | Dimethyl Phosphite | up to 90% | High | [2] |
| Quinine | Activated Ketones | Diethyl H-phosphonate | 67% | High | [2] |
From the data, it is evident that dimethyl phosphite is a highly effective reagent in asymmetric Pudovik and phospha-aldol reactions, often affording excellent enantioselectivities when paired with a suitable chiral catalyst.[1][2] In some instances, the smaller steric profile of the methyl groups in dimethyl phosphite, compared to ethyl or phenyl groups in other phosphites, can subtly influence the stereochemical outcome, although the choice of catalyst and reaction conditions are generally the dominant factors.
Experimental Protocols
General Procedure for the Asymmetric Pudovik Reaction Catalyzed by a Chiral Thiourea Catalyst
This protocol is adapted from the synthesis of α-aminophosphonates bearing an N-benzothiazole moiety.[1]
Materials:
-
Appropriate N-benzothiazole-substituted imine (1.0 equiv)
-
Dimethyl phosphite (1.2 equiv)
-
Chiral thiourea catalyst (5 mol%)
-
Toluene (solvent)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of the N-benzothiazole-substituted imine (0.2 mmol) in toluene (2.0 mL) was added the chiral thiourea catalyst (0.01 mmol, 5 mol%).
-
The mixture was stirred at room temperature for 10 minutes.
-
Dimethyl phosphite (0.24 mmol, 1.2 equiv) was then added.
-
The reaction was stirred at room temperature and monitored by TLC.
-
Upon completion, the solvent was removed under reduced pressure.
-
The residue was purified by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired α-aminophosphonate.
-
The enantiomeric excess was determined by chiral HPLC analysis.
Visualizations
Reaction Pathways and Workflows
The following diagrams illustrate the general workflow for the asymmetric Pudovik reaction and the proposed mechanism of stereochemical induction by a chiral catalyst.
Caption: General experimental workflow for the catalytic asymmetric Pudovik reaction.
Caption: Proposed model for stereochemical induction in a catalyst-controlled reaction.
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for Dimethylchlorophosphite
Dimethylchlorophosphite is a highly reactive and toxic chemical that demands rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate the significant risks associated with its handling.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is fatal if inhaled, harmful if it comes into contact with skin, and can cause severe skin irritation and serious eye damage.[1] It may also cause respiratory irritation.[1] A critical hazard is its reactivity with water, which liberates toxic gas.[2] Due to these dangers, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment.
| Protection Type | Equipment | Specification and Purpose |
| Respiratory | Full-face respirator with appropriate cartridges or a Self-Contained Breathing Apparatus (SCBA) | To prevent inhalation of fatal or toxic vapors.[1] Work must be conducted in a certified chemical fume hood.[2] For emergencies, a positive-pressure, full-facepiece SCBA is required.[3] |
| Eye & Face | Chemical safety goggles and a full-face shield | To protect against splashes that can cause serious eye damage.[1][2] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) | To prevent skin contact, which is harmful and causes severe irritation.[1] Gloves must be inspected before use.[4] |
| Body | Chemical-resistant apron and a flame-retardant lab coat | To protect against splashes and spills.[5] For emergencies or large spills, a fully-encapsulating, chemical-resistant suit is necessary.[1][3] |
| Footwear | Closed-toe, chemical-resistant safety shoes | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
Safe handling of this compound requires careful planning and execution from preparation through cleanup. The workflow below outlines the mandatory steps to be followed.
Caption: Workflow for Safely Handling this compound.
Emergency Procedures: Spills and Exposures
Immediate and appropriate action during an emergency is critical to minimizing harm.
Spill Response
-
Evacuate: Immediately alert others and evacuate the immediate area.[4]
-
Isolate: Keep unnecessary personnel away and isolate the hazard area.[6]
-
Ventilate: Ensure the area is well-ventilated, using the chemical fume hood to exhaust vapors.[1]
-
Wear PPE: For any cleanup, wear the appropriate PPE, including respiratory protection.[1] For large spills, a fully encapsulating, vapor-protective suit is required.[1]
-
Containment: Use an inert, non-combustible absorbent material like sand to contain the spill. Do not use water or cellulose-based absorbents.[2][3][6]
-
Collection: Carefully collect the absorbed material and place it into a suitable, closed, and labeled container for hazardous waste disposal.[2]
Exposure First Aid
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][6]
-
Skin Contact: Remove all contaminated clothing at once.[7] Wash the affected skin area thoroughly with plenty of soap and water.[2] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[2][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Call a physician or poison control center immediately.[2][4]
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Place all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. All disposal must be carried out by a licensed hazardous waste disposal contractor in accordance with all local, regional, and national regulations.[1][2]
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. fishersci.com [fishersci.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. opcw.org [opcw.org]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
